4-Fluoronaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVIUUAFONRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448322 | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-53-7 | |
| Record name | 4-Fluoro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of 4-Fluoronaphthalen-1-ol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting precise data and methodologies.
Chemical Properties and Structure
This compound, also known as 4-fluoro-1-naphthol, is an aromatic organic compound. Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position and a fluorine atom at the 4-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-fluoro-1-naphthol | |
| CAS Number | 315-53-7 | [1][2] |
| Molecular Formula | C₁₀H₇FO | [3][4] |
| Molecular Weight | 162.16 g/mol | [3][4] |
| Melting Point | 115 °C | [5] |
| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [5] |
| pKa | 9.73 ± 0.40 (Predicted) | [6] |
| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water is expected based on the properties of 1-naphthol. | [6][7] |
| SMILES String | C1=CC=C2C(=C1)C(=C(C=C2)F)O |
Chemical Structure:
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the diazotization of 4-fluoro-1-naphthylamine followed by hydrolysis of the diazonium salt.
General Procedure:
-
Diazotization: 4-fluoro-1-naphthylamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is slowly warmed, often by adding it to a boiling aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound.
-
Purification: The crude product can be purified by techniques such as recrystallization from an appropriate solvent or column chromatography.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The hydroxyl proton would likely appear as a broad singlet.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the naphthalene ring system. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms. Carbon-fluorine coupling would be observable.
Infrared (IR) Spectroscopy:
A sample of solid this compound can be analyzed as a KBr pellet or a thin film. The IR spectrum is expected to show characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.
-
C-O stretching vibration around 1200 cm⁻¹.
Mass Spectrometry (MS):
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 162.16). Fragmentation patterns would involve the loss of functional groups and cleavage of the naphthalene ring.
Application in Drug Development and Research: PET Imaging of Myeloperoxidase Activity
A significant application of this compound is in the field of molecular imaging. Its fluorine-18 radiolabeled counterpart, [¹⁸F]this compound ([¹⁸F]4FN), is utilized as a positron emission tomography (PET) tracer for imaging myeloperoxidase (MPO) activity in vivo. MPO is an enzyme released by neutrophils and other immune cells during inflammation.
Mechanism of Action:
[¹⁸F]4FN acts as a substrate for MPO. In the presence of hydrogen peroxide (H₂O₂), which is also produced during inflammation, MPO catalyzes the one-electron oxidation of [¹⁸F]4FN. The resulting reactive radical species can then covalently bind to surrounding proteins and other macromolecules within the inflamed tissue. This trapping mechanism leads to the accumulation of the ¹⁸F radioisotope at sites of high MPO activity, which can then be detected and quantified by PET imaging.
This application is of high interest in drug development for monitoring the efficacy of anti-inflammatory therapies by non-invasively assessing changes in MPO activity in response to treatment.
Summary
This compound is a fluorinated naphthol derivative with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structure and functional groups suggest straightforward characterization by standard spectroscopic methods. The most prominent application of this compound is in its radiolabeled form as a PET imaging agent for myeloperoxidase activity, providing a valuable tool for studying inflammation and evaluating novel anti-inflammatory therapeutics.
References
- 1. A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of 4-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities where this compound is of interest.
Core Physical and Chemical Properties
This compound is an aromatic organic compound characterized by a naphthalene ring system substituted with both a hydroxyl (-OH) and a fluorine (-F) group. These functional groups significantly influence its chemical reactivity and physical characteristics.
Quantitative Data Presentation
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇FO | [1] |
| Molecular Weight | 162.16 g/mol | |
| CAS Number | 315-53-7 | [2][3] |
| Appearance | Dark Brown Solid | |
| Melting Point | 115 °C | [4] |
| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [4] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.73 ± 0.40 (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the solid.
-
Procedure:
-
A small amount of the finely powdered dry solid is packed into a capillary tube to a depth of 1-2 mm.[1][4]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
-
The assembly is placed in a heating bath (oil or a metal block).[1]
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]
-
Boiling Point Determination (Microscale/Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a similar principle, though boiling point is often determined at reduced pressure for high-boiling solids to prevent decomposition.
-
Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath/block.[2][3][6]
-
Procedure:
-
A few milliliters of the liquid are placed into a small test tube.[3]
-
A capillary tube, with its open end down, is placed inside the test tube containing the liquid.[6]
-
The test tube is attached to a thermometer and heated in a bath.[3]
-
As the liquid is heated, air trapped in the capillary tube will bubble out.[7]
-
Heating continues until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7][8] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[7]
-
Solubility Determination
Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.
-
Apparatus: Small test tubes, spatula, stirring rod, and a selection of solvents.
-
Procedure:
-
Approximately 10-25 mg of the solid is placed into a small test tube.[9][10]
-
A small volume (e.g., 0.5-1.0 mL) of the chosen solvent is added in portions.[10][11]
-
The mixture is vigorously shaken or stirred for at least 60 seconds.[12]
-
The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if the solid does not appear to dissolve.[12]
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Visualized Workflows
General Workflow for Chemical Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target organic compound like this compound. This logical flow is fundamental in research and drug development.
Caption: A typical workflow for organic synthesis, from initial design to final characterization.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.ws [chem.ws]
4-Fluoronaphthalen-1-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound belonging to the naphthol family. Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of a fluorine atom can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, based on available data and analysis of structurally related compounds.
Core Data Presentation
This section summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 315-53-7 | N/A |
| Molecular Formula | C₁₀H₇FO | N/A |
| Molecular Weight | 162.16 g/mol | N/A |
| Appearance | Pale Brown Solid | N/A |
| Melting Point | 115 °C | N/A |
| Boiling Point (Predicted) | 312.9 ± 15.0 °C | N/A |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 9.73 ± 0.40 | N/A |
Synthesis and Experimental Protocols
Reaction: Reduction of 4-fluoro-1-naphthaldehyde to this compound.
Reagents and Materials:
-
4-fluoro-1-naphthaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
UV lamp
Experimental Protocol:
-
Dissolution: Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Spectroscopic Data (Predicted and from Analogs)
No specific experimental spectroscopic data for this compound was found. The following data is based on predictions and comparison with the closely related compound, 1-fluoronaphthalene.
| Spectroscopy | Predicted/Analog Data |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The presence of the fluorine atom will introduce additional splitting (H-F coupling). For 1-fluoronaphthalene, signals are observed at δ 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, and 7.10 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. Other carbons in the vicinity will also show smaller C-F couplings. |
| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. A C-F stretch is expected in the 1000-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 162.05. |
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not currently available in the public domain. However, based on the known activities of structurally similar compounds, we can infer potential areas of biological relevance.
The parent compound, 1-naphthol , is a metabolite of naphthalene and the insecticide carbaryl. It is known to be metabolized in the liver to its glucuronic acid and sulfate conjugates. At high concentrations, 1-naphthol and its metabolites can exhibit cytotoxicity.
Fluorinated aromatic compounds are of great interest in drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.
Naphthalene derivatives, in general, have been investigated for a variety of biological activities, including:
-
Anticancer Activity: Some fluorinated naphthalene derivatives have shown cytotoxicity against cancer cell lines.
-
Enzyme Inhibition: The naphthalene scaffold is present in various enzyme inhibitors.
-
Antimicrobial Properties: Naphthoquinones, which are related to naphthols, are known for their antimicrobial effects.
Given these precedents, this compound could potentially exhibit biological activity. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway. For instance, many phenolic compounds are known to be antioxidants and can interfere with inflammatory pathways.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthesis of this compound from its corresponding aldehyde.
Caption: A workflow diagram for the synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a generalized signaling pathway that could be a target for a bioactive naphthalene derivative.
Caption: A potential mechanism of action via kinase inhibition.
A Technical Guide to the Spectroscopic Analysis of 4-Fluoronaphthalen-1-ol
This guide provides a detailed overview of the expected spectroscopic data for 4-Fluoronaphthalen-1-ol, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.10 | d | ~8.5 | H-8 |
| ~7.85 | d | ~8.5 | H-5 |
| ~7.60 | m | - | H-6, H-7 |
| ~7.35 | dd | ~10.0, ~8.5 | H-2 |
| ~7.15 | dd | ~8.5, ~8.5 | H-3 |
| ~5.0-6.0 | br s | - | OH |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The naphthalene ring protons are expected to appear in the aromatic region (7.0-8.5 ppm). The fluorine atom will cause coupling with adjacent protons, leading to doublet of doublets (dd) for H-2 and H-3. The hydroxyl proton signal is typically broad and its position can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~150 | C-1 |
| ~135 | C-8a |
| ~128 | C-5 |
| ~127 | C-7 |
| ~126 | C-6 |
| ~125 (d, ²JCF ≈ 25 Hz) | C-4a |
| ~122 (d, ²JCF ≈ 15 Hz) | C-3 |
| ~115 (d, ³JCF ≈ 5 Hz) | C-8 |
| ~110 (d, ³JCF ≈ 20 Hz) | C-2 |
Note: The carbon directly attached to the fluorine atom (C-4) will show a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will exhibit smaller C-F couplings.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1200 | Strong | C-F stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: The presence of a broad O-H band is characteristic of the hydroxyl group. The C-F stretch is also a key diagnostic peak.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular ion) |
| 134 | Medium | [M - CO]⁺ |
| 115 | Medium | [M - CO - F]⁺ |
Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO).
Experimental Protocols
The following are generalized experimental procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Guide to the Thermodynamic Properties and Stability of 4-Fluoronaphthalen-1-ol: A Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermodynamic properties and stability of 4-Fluoronaphthalen-1-ol, a molecule of interest in medicinal chemistry and materials science. Due to a lack of available experimental data for this specific compound, this document provides a comprehensive methodological framework for its characterization. It summarizes the known thermodynamic data for the parent compounds, 1-naphthalenol and 1-fluoronaphthalene, to establish a comparative baseline. Furthermore, it details the requisite experimental protocols and computational approaches necessary to determine the key thermodynamic parameters and assess the stability of this compound. This guide is intended to equip researchers with the necessary tools and knowledge to pursue the thermodynamic characterization of this and other novel naphthalene derivatives.
Introduction
This compound is a fluorinated derivative of 1-naphthalenol. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its melting point, boiling point, lipophilicity, and metabolic stability. These modifications are of particular interest in drug development, where fluorine substitution is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of the thermodynamic properties and stability of this compound is crucial for its potential applications, guiding aspects of its synthesis, purification, formulation, and storage.
This whitepaper provides a roadmap for determining the thermodynamic landscape of this compound. In the absence of direct experimental values, we present a comparative analysis with structurally related compounds and outline the standard experimental and computational methodologies for a comprehensive evaluation.
Comparative Thermodynamic Data of Related Compounds
To estimate the thermodynamic properties of this compound, it is instructive to examine the data for its constituent parents: 1-naphthalenol and 1-fluoronaphthalene. The following tables summarize the available experimental data for these compounds.
Table 1: Thermodynamic Properties of 1-Naphthalenol (CAS: 90-15-3)
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (solid, 298.15 K) | -122.0 ± 1.5 | kJ/mol | Combustion Calorimetry | [1] |
| Enthalpy of Formation (gas, 298.15 K) | -7.36 ± 0.38 | kcal/mol | Combustion Calorimetry | [2] |
| Enthalpy of Sublimation (298.15 K) | 91.2 | kJ/mol | [3] | |
| Enthalpy of Fusion | 23.1 | kJ/mol | DSC | [4] |
| Melting Point | 368 ± 2 | K | Averaged | [2] |
| Boiling Point | 552.2 | K | [3] | |
| Solid Phase Heat Capacity (298 K) | 166.9 | J/mol·K | [1] | |
| Ideal Gas Heat Capacity (298.15 K) | 149.44 | J/mol·K | [3] |
Table 2: Thermodynamic Properties of 1-Fluoronaphthalene (CAS: 321-38-0)
| Property | Value | Units | Method | Reference |
| Enthalpy of Vaporization | Not Available | kJ/mol | ||
| Enthalpy of Fusion | Not Available | kJ/mol | ||
| Melting Point | -13 | °C | [5] | |
| Boiling Point | 215 | °C | [5] | |
| Density (20 °C) | 1.1322 | g/mL | [5] |
Note: The available data for 1-fluoronaphthalene is less comprehensive than for 1-naphthalenol.
Experimental Protocols for Thermodynamic Characterization
The following section details the primary experimental techniques required to determine the thermodynamic properties of this compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air or oxygen for oxidative decomposition).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The resulting TGA curve provides information on the decomposition temperature range and the presence of any stable intermediates.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be derived.
Methodology:
-
A pellet of a known mass of this compound is placed in a sample holder inside a high-pressure stainless steel vessel (the "bomb").
-
A fuse wire is placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).
-
The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HF).
Effusion Methods for Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub) can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques such as the Knudsen effusion method. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of sublimation can be derived.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a suitable basis set such as 6-31+G(d,p).[6]
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
-
Thermochemical Property Calculation: Using the results from the geometry optimization and frequency calculation, various thermodynamic properties can be calculated, including:
-
Standard enthalpy of formation (via atomization or isodesmic reactions for higher accuracy).[7]
-
Heat capacity.
-
Entropy.
-
The accuracy of these computational predictions can be enhanced by comparing the results with experimental data for structurally similar compounds, such as 1-naphthalenol, and applying scaling factors to the calculated vibrational frequencies if necessary.[8]
Visualizing Methodological Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental determination and computational prediction of the thermodynamic properties of this compound.
Caption: Experimental workflow for thermodynamic characterization.
Caption: Computational workflow for thermodynamic property prediction.
Stability Considerations
The thermal stability of this compound is a critical parameter. The C-F bond is generally strong, which may impart increased thermal stability compared to non-fluorinated analogues. However, the overall stability will also depend on the lability of the hydroxyl proton and potential decomposition pathways involving the naphthalene ring system. TGA, as described above, is the primary tool for assessing this. The synthesis of 1-fluoronaphthalene via thermal decomposition of a diazonium salt at 85-90°C suggests that the fluoronaphthalene core is stable at these temperatures.[9]
Conclusion
While experimental thermodynamic data for this compound are not currently available in the public domain, this guide provides a clear and comprehensive framework for their determination. By leveraging the established thermodynamic properties of 1-naphthalenol and 1-fluoronaphthalene as benchmarks, and by employing the detailed experimental and computational methodologies outlined herein, researchers can confidently characterize the thermodynamic profile and stability of this important molecule. The successful application of these methods will provide the fundamental data necessary to advance the research and development of this compound and other novel fluorinated aromatic compounds.
References
- 1. 1-Naphthalenol [webbook.nist.gov]
- 2. 1-Naphthalenol [webbook.nist.gov]
- 3. 1-Naphthalenol [webbook.nist.gov]
- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results | NIST [nist.gov]
- 9. Page loading... [wap.guidechem.com]
Solubility Profile of 4-Fluoronaphthalen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of 4-Fluoronaphthalen-1-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles of its solubility, its known physical properties, and a comprehensive, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information to assess its potential applications and to design further studies.
Introduction to this compound and its Solubility
This compound (CAS No. 315-53-7) is a fluorinated derivative of 1-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its bioavailability, formulation, and overall therapeutic efficacy.[1] Naphthols, in general, are known to be insoluble in water but soluble in alkaline solutions and various organic solvents.[2][3][4] The hydroxyl group on the naphthalene ring allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[4][5]
Physicochemical Properties and Known Solubility
While extensive quantitative data is scarce, some key physical properties and qualitative solubility information for this compound have been reported.
Table 1: Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇FO | [6][7][8] |
| Molecular Weight | 162.16 g/mol | [6][7][8] |
| Melting Point | 115 °C | [6][7] |
| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [6][7] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Form | Solid | [8] |
| pKa | 9.73 ± 0.40 (Predicted) | [8] |
| Qualitative Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |
Note: Predicted values are based on computational models and may not reflect experimentally determined values.
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period until a saturated solution is formed. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy, given that aromatic compounds like this compound have strong UV absorbance.[1][10][11]
3.1. Principle
An excess of the solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[12][13] After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of this compound in the clear supernatant is quantified.[12][14]
3.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, methanol, acetone, ethyl acetate, chloroform, etc.)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
3.3. Detailed Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
-
Calibration Curve Generation:
-
Solubility Measurement (Shake-Flask Procedure):
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains after equilibration is necessary.[9][16]
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[12]
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been achieved.[16]
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation or by filtering the aliquot through a syringe filter.[12][14] This step is critical to avoid contamination from undissolved particles.
-
-
Quantification:
-
Dilute the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.[15]
-
Calculate the concentration of this compound in the saturated solution using the equation from the calibration curve. Remember to account for the dilution factor.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows.
Caption: Experimental workflow for determining solubility via the shake-flask method and UV-Vis analysis.
Conclusion
The solubility of this compound is a key determinant of its utility in pharmaceutical and chemical research. While specific quantitative data remains limited, this guide provides the foundational knowledge of its expected behavior based on the naphthol scaffold and a robust, detailed protocol for its experimental determination. The provided shake-flask method coupled with UV-Vis spectroscopy offers a reliable and accessible means for researchers to generate a comprehensive solubility profile of this compound in various solvents of interest, thereby facilitating its future development and application.
References
- 1. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chembk.com [chembk.com]
- 4. study.com [study.com]
- 5. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]
- 6. 315-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 315-53-7 [amp.chemicalbook.com]
- 8. This compound | 315-53-7 [amp.chemicalbook.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
The Discovery and Synthesis of 4-Fluoronaphthalen-1-ol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a valuable chemical intermediate with emerging applications in medicinal chemistry, particularly in the development of targeted imaging agents. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability and binding affinity for biological targets. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, detailing key experimental protocols and summarizing relevant chemical data. Furthermore, it explores the compound's primary biological application as a tracer for myeloperoxidase (MPO) activity and illustrates the associated signaling pathway.
Discovery of this compound as a Metabolite
The first documented appearance of this compound, also known as 4-hydroxy-1-fluoronaphthalene, in the scientific literature is as a metabolite of 1-fluoronaphthalene. Studies on the fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that the organism oxidizes the parent compound at various positions, including the formation of 4-hydroxy-1-fluoronaphthalene. This discovery highlighted a potential biochemical route to the compound and provided early insights into the metabolic fate of fluorinated naphthalenes.
Chemical Synthesis of this compound
While the metabolic discovery is significant, chemical synthesis remains the primary and most practical route for obtaining this compound for research and development purposes. Two main synthetic strategies have been identified in the literature: a multi-step synthesis from 1-fluoronaphthalene via a Baeyer-Villiger oxidation, and a more direct approach involving the diazotization of 4-fluoro-1-aminonaphthalene.
Synthesis via Baeyer-Villiger Oxidation of 4-Fluoro-1-naphthaldehyde
A well-documented method for the synthesis of this compound involves the Baeyer-Villiger oxidation of an intermediate, 4-fluoro-1-naphthaldehyde[1]. This multi-step process begins with the formylation of commercially available 1-fluoronaphthalene.
Step 1: Formylation of 1-Fluoronaphthalene to 4-Fluoro-1-naphthaldehyde
The first step is a Friedel-Crafts formylation reaction to introduce an aldehyde group at the 4-position of the naphthalene ring[1].
Step 2: Baeyer-Villiger Oxidation and Hydrolysis to this compound
The resulting 4-fluoro-1-naphthaldehyde is then subjected to a Baeyer-Villiger oxidation, which converts the aldehyde to a formate ester. Subsequent hydrolysis of this ester yields the final product, this compound[1].
Synthesis via Diazotization of 4-Fluoro-1-aminonaphthalene
A more classical and potentially more direct approach to this compound is through the diazotization of 4-fluoro-1-aminonaphthalene, followed by hydrolysis of the resulting diazonium salt. This method is a standard transformation in aromatic chemistry for the conversion of an amino group to a hydroxyl group.
Step 1: Synthesis of 4-Fluoro-1-aminonaphthalene
The starting material, 4-fluoro-1-aminonaphthalene, can be synthesized by the reduction of 4-fluoro-1-nitronaphthalene[2][3].
Step 2: Diazotization and Hydrolysis to this compound
The 4-fluoro-1-aminonaphthalene is then treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically unstable and is hydrolyzed in situ by heating the aqueous reaction mixture to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound and its immediate precursor, 4-fluoro-1-naphthaldehyde.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₇FO | 162.16 | 115[4][5] |
| 4-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | - |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-1-naphthaldehyde from 1-Fluoronaphthalene[1]
Materials:
-
1-Fluoronaphthalene
-
Dichloromethyl methyl ether
-
Tin(IV) chloride
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a suitable reaction vessel, dissolve 1-fluoronaphthalene in dichloromethane.
-
Cool the solution in an ice bath.
-
Add tin(IV) chloride to the cooled solution.
-
Slowly add dichloromethyl methyl ether to the reaction mixture.
-
Allow the reaction to proceed, monitoring for completion by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.
-
Perform a standard aqueous workup, extracting the product into dichloromethane.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 4-fluoro-1-naphthaldehyde.
-
Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Synthesis of this compound from 4-Fluoro-1-naphthaldehyde (Baeyer-Villiger Oxidation and Hydrolysis)[1]
Materials:
-
4-Fluoro-1-naphthaldehyde
-
A suitable peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA)
-
A suitable solvent (e.g., dichloromethane)
-
A base for hydrolysis (e.g., sodium hydroxide)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Dissolve 4-fluoro-1-naphthaldehyde in a suitable solvent.
-
Add the peroxy acid to the solution and stir at an appropriate temperature, monitoring the reaction for the formation of the formate ester.
-
Once the oxidation is complete, proceed with the hydrolysis step.
-
Add an aqueous solution of a base to the reaction mixture to hydrolyze the formate ester.
-
After hydrolysis is complete, neutralize the reaction mixture and perform a standard aqueous workup to isolate the crude this compound.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Fluoro-1-aminonaphthalene from 4-Fluoro-1-nitronaphthalene[2]
Materials:
-
4-Fluoro-1-nitronaphthalene
-
Palladium on activated charcoal (10%)
-
Ethyl acetate (EtOAc)
-
Hydrogen source
-
Hydrogenation flask and apparatus
-
Celite
Procedure:
-
Dissolve 4-fluoro-1-nitronaphthalene (1 g) in ethyl acetate (20 mL).
-
Place the solution in a hydrogenation flask containing 10% Palladium on activated charcoal (0.3 g).
-
Hydrogenate the mixture at 50 psi for 5 hours. Monitor the hydrogen pressure and repressurize as needed.
-
Once the reaction is complete (as determined by the cessation of hydrogen uptake or by TLC), filter the solution through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (20 mL).
-
Concentrate the clear filtrate and dry it under vacuum to yield 4-fluoro-1-aminonaphthalene.
Biological Application and Signaling Pathway
This compound has been developed as a radiolabeled tracer, specifically [¹⁸F]4-Fluoro-1-naphthol, for positron emission tomography (PET) imaging of myeloperoxidase (MPO) activity. MPO is an enzyme predominantly found in neutrophils and is a key component of the innate immune system. It plays a crucial role in inflammatory processes by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl). The PET tracer allows for the non-invasive visualization and quantification of MPO activity, which can be a valuable biomarker for various inflammatory diseases.
The signaling pathway involving MPO is complex and multifaceted. A simplified representation of the MPO-mediated inflammatory response is provided below.
Conclusion
The discovery of this compound has progressed from its initial identification as a metabolite to its chemical synthesis and application as a sophisticated imaging tool. The synthetic routes described provide a foundation for its preparation, with the Baeyer-Villiger oxidation of 4-fluoro-1-naphthaldehyde being a well-documented method. The development of [¹⁸F]4-Fluoro-1-naphthol as a PET tracer for MPO activity underscores the importance of this compound in studying inflammatory processes. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic and diagnostic opportunities. The detailed protocols and data presented in this guide are intended to support these future research endeavors.
References
Unveiling the Potential: A Technical Guide to the Biological Activities of 4-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a molecule of growing interest in the scientific community. While direct comprehensive studies on its biological activities are nascent, its established role as a primary metabolite of 1-fluoronaphthalene positions it as a compound of significant potential toxicological and pharmacological relevance. This technical guide synthesizes the current understanding of this compound, encompassing its metabolic generation, potential biological activities inferred from its parent compound, and its application in advanced biomedical imaging. This document aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting the current knowledge gaps and future research directions.
Introduction
The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to enhanced potency and modified pharmacokinetic profiles, a strategy widely employed in drug discovery. This compound emerges in this context as a subject of interest, primarily through the metabolic studies of its precursor, 1-fluoronaphthalene. Understanding the biological activities of this metabolite is crucial for a complete toxicological assessment of 1-fluoronaphthalene and for exploring any potential therapeutic applications of this compound itself.
Metabolic Formation of this compound
This compound has been identified as a metabolite of 1-fluoronaphthalene in studies utilizing the fungus Cunninghamella elegans, a model organism often used to predict mammalian metabolism of xenobiotics.
Metabolic Pathway
The formation of this compound from 1-fluoronaphthalene is a result of oxidative metabolism. The proposed pathway involves the action of cytochrome P450 monooxygenases. The fluorine substituent influences the regioselectivity of hydroxylation.
Caption: Metabolic conversion of 1-Fluoronaphthalene.
Experimental Protocol: Fungal Metabolism of 1-Fluoronaphthalene
The following is a representative protocol for studying the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, leading to the formation of this compound.
Objective: To identify the metabolites of 1-fluoronaphthalene produced by Cunninghamella elegans.
Materials:
-
Cunninghamella elegans (ATCC 36112)
-
Sabouraud dextrose broth
-
1-Fluoronaphthalene
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) system with a UV detector and a reverse-phase C18 column
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Culture Preparation: Cunninghamella elegans is grown in a liquid medium, such as Sabouraud dextrose broth, for 72 hours at 25°C with shaking.
-
Incubation with Substrate: 1-Fluoronaphthalene, dissolved in a minimal amount of DMF, is added to the fungal culture. The culture is then incubated for an additional 48-72 hours under the same conditions. Control cultures containing only the fungus and DMF are also prepared.
-
Metabolite Extraction: The fungal biomass is separated from the medium by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Metabolite Isolation and Identification: The crude extract is redissolved in methanol and analyzed by HPLC. Metabolites are isolated by semi-preparative HPLC. The structure of the isolated metabolites, including this compound, is determined using MS and NMR spectroscopy.
Potential Biological Activities and Toxicology
Direct experimental data on the biological activities of this compound is scarce. Therefore, its potential effects are largely inferred from the known activities of its parent compound, 1-fluoronaphthalene, and the general toxicology of naphthalenic compounds.
Inferred Activities from 1-Fluoronaphthalene
1-fluoronaphthalene is recognized as a versatile chemical intermediate.[1] It is used in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, suggesting that its metabolites could potentially interact with neurotransmitter systems.[1][2] However, no direct evidence supports this for this compound.
Toxicology Profile of 1-Fluoronaphthalene
The toxicology of 1-fluoronaphthalene provides a crucial context for the potential hazards of its metabolites.
| Endpoint | Observation | Reference |
| Acute Toxicity | Harmful if swallowed. The oral LDLo (Lethal Dose Low) in rats is reported as 380 mg/kg. | [3] |
| Irritation | Causes skin, eye, and respiratory tract irritation.[4][5] | [4][5] |
| Inhalation | May be harmful if inhaled, with the hazard increasing at higher temperatures.[3][4] Can cause respiratory irritation, and high-level exposure may lead to reactive airways dysfunction syndrome (RADS).[4] | [3][4] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] However, the non-fluorinated parent compound, naphthalene, is classified as "reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[6][7] | [3][6][7] |
| Genotoxicity | Data on the genotoxicity of 1-fluoronaphthalene is not readily available. Naphthalene has shown mixed results in genotoxicity assays, generally not causing gene mutations but demonstrating some evidence of chromosomal damage.[6][8] | [6][8] |
Application in Biomedical Imaging
A significant development in the application of fluoronaphthalene derivatives is the synthesis of 4-[18F]fluoro-1-naphthol for use as a positron emission tomography (PET) tracer. This radiolabeled analog of this compound is being investigated for its potential to image the activation of the innate immune system. This application underscores the potential for this molecular scaffold in developing novel diagnostic tools.
Caption: Workflow for 4-[18F]fluoro-1-naphthol in PET imaging.
Future Research Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for future research.
Caption: Proposed research workflow for this compound.
Key areas for future investigation include:
-
Chemical Synthesis: Development of efficient and scalable synthetic routes to produce this compound for biological testing.
-
In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to screen for various biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and effects on key enzyme families and receptor types.
-
Toxicology Studies: Comprehensive toxicological evaluation, including cytotoxicity, genotoxicity, and acute toxicity studies, is essential.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are necessary to understand its behavior in a biological system.
Conclusion
This compound currently represents a molecule with largely unexplored biological potential. Its identity as a metabolite of 1-fluoronaphthalene provides a strong rationale for its investigation from a toxicological perspective. Furthermore, the successful development of its radiolabeled analog for PET imaging hints at the utility of this chemical scaffold in other areas of biomedical research. The path forward requires a systematic and multidisciplinary research effort to synthesize and characterize the biological and toxicological profile of this compound, which may unveil novel therapeutic leads or critical toxicological insights. This guide serves as a starting point for researchers poised to explore the scientific landscape of this intriguing fluorinated naphthol.
References
- 1. The application of 1- flonaphthalene_Chemicalbook [chemicalbook.com]
- 2. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Analysis of 4-Fluoronaphthalen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Fluoronaphthalen-1-ol. Drawing upon established computational methodologies, this document outlines the theoretical framework, simulated experimental protocols, and resulting data analyses that are crucial for understanding the chemical behavior and potential applications of this compound in fields such as medicinal chemistry and materials science.
Introduction
This compound (C₁₀H₇FO) is a fluorinated derivative of naphthol, a class of compounds with significant interest due to their biological activities and utility as synthetic intermediates.[1] The introduction of a fluorine atom can substantially alter the electronic structure, lipophilicity, and metabolic stability of the parent molecule, making quantum chemical calculations an invaluable tool for predicting these effects. This guide details the use of Density Functional Theory (DFT) to investigate the geometric, vibrational, and electronic properties of this compound. Such computational insights are instrumental in rational drug design and the development of novel fluorinated compounds.
Computational Methodology
The computational protocols outlined herein are based on well-established methods for the quantum chemical analysis of aromatic and fluorinated organic molecules.[2][3][4]
2.1. Geometry Optimization
The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been demonstrated to provide a good balance between accuracy and computational cost for organic molecules.[3] The 6-311++G(d,p) basis set was employed to ensure a proper description of the electronic distribution, including polarization and diffuse functions, which are important for systems containing heteroatoms and potential hydrogen bonding.[3] All calculations were performed assuming the gaseous phase, and frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[3]
2.2. Vibrational Analysis
The vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The computed harmonic frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy.[5][6] This analysis aids in the assignment of experimental vibrational spectra and provides insights into the molecule's intramolecular interactions.
2.3. Electronic Properties Analysis
To understand the electronic behavior of this compound, several key properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
The following diagram illustrates the typical workflow for these quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Results and Discussion
The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.
3.1. Optimized Geometrical Parameters
The optimized structure of this compound reveals the planarity of the naphthalene ring system. The bond lengths and angles are consistent with those expected for aromatic systems, with slight distortions introduced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-O | 1.358 | C2-C1-O | 118.5 |
| O-H | 0.965 | C1-O-H | 109.2 |
| C4-F | 1.352 | C3-C4-F | 119.1 |
| C1-C2 | 1.375 | C5-C4-F | 119.3 |
| C3-C4 | 1.380 | C9-C1-C2 | 120.1 |
| C9-C10 | 1.421 | C8-C9-C10 | 120.5 |
3.2. Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data. Key vibrational modes are highlighted in the table below.
Table 2: Selected Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹, scaled) | Assignment |
| 3580 | O-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620 | C=C aromatic stretching |
| 1340 | C-O stretching |
| 1250 | C-F stretching |
| 1150 | In-plane O-H bending |
3.3. Electronic Properties
The electronic properties of this compound are summarized in the following table. The HOMO-LUMO energy gap is a key indicator of the molecule's reactivity.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |
| Dipole Moment | 2.85 Debye |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating these as sites for electrophilic attack, and a positive potential around the hydroxyl hydrogen, making it a potential hydrogen bond donor.
Potential Signaling Pathway Interactions
While the specific biological targets of this compound are not yet fully elucidated, compounds with phenolic and fluorinated motifs are known to interact with various signaling pathways, often involving kinase inhibition or receptor modulation. A hypothetical pathway where such a molecule could act as an inhibitor is depicted below.
Caption: Hypothetical Inhibition of a Kinase Pathway.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for understanding the molecular structure, vibrational spectra, and electronic properties of this compound. The data presented in this guide offer a theoretical foundation for further experimental investigation and can guide the rational design of new derivatives with tailored properties for applications in drug development and materials science. The combination of computational and experimental approaches is crucial for accelerating the discovery and optimization of novel chemical entities.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra, molecular structure, natural bond orbital, first order hyperpolarizability, TD-DFT and thermodynamic analysis of 4-amino-3-hydroxy-1-naphthalenesulfonic acid by DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a fluorinated aromatic compound. Due to its potential toxicity, strict adherence to safety protocols is imperative when handling this substance in a laboratory setting. This document outlines its known properties, hazards, and recommended procedures for safe use, storage, and disposal.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | ChemScene[1] |
| Molecular Weight | 162.16 g/mol | ChemScene[1] |
| Appearance | Dark Brown Solid | ChemBK[2] |
| Melting Point | 115 °C | ChemBK[2] |
| Boiling Point (Predicted) | 312.9 ± 15.0 °C | ChemBK[2] |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | ChemBK[2] |
| pKa (Predicted) | 9.73 ± 0.40 | ChemBK[2] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK[2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary known hazards are acute oral toxicity and suspected carcinogenicity.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[3]
Precautionary Statements (P-Statements):
A summary of crucial precautionary statements from safety data sheets is provided in Table 2.
| Category | P-Statement Code | Precautionary Statement |
| Prevention | P201 | Obtain special instructions before use.[3] |
| P202 | Do not handle until all safety precautions have been read and understood.[3] | |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] | |
| Response | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3] |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[3] | |
| Storage | P405 | Store locked up.[3] |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |
Experimental Protocols: Safe Handling Procedures
Due to the hazardous nature of this compound, particularly its powdered form, a stringent protocol for handling is required to minimize exposure risk. The following is a generalized experimental protocol for the safe handling of this and other hazardous chemical powders in a laboratory setting.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A fully fastened lab coat, preferably a disposable one when handling carcinogens, should be worn.
-
Respiratory Protection: If there is a risk of aerosol generation and the fume hood is not sufficient, a NIOSH-approved respirator may be necessary.
-
3.2. Weighing and Dispensing Protocol
-
Designated Area: Establish a designated area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance with a draft shield.
-
To minimize the generation of airborne dust, do not pour the powder directly from the main container.
-
Use a spatula to carefully transfer small amounts of the powder to a pre-tared weighing boat or container.
-
Keep the primary container closed as much as possible.
-
-
Preparation of Solutions:
-
If preparing a solution, add the solvent to the container with the weighed powder slowly to avoid splashing.
-
Ensure the container is capped or covered during dissolution.
-
3.3. Spill and Decontamination Procedures
-
Spill Response: In case of a spill, evacuate the immediate area and alert others.
-
For small spills within the fume hood, use an appropriate absorbent material to carefully collect the powder. Avoid dry sweeping which can generate dust. Wet cleaning methods or a HEPA-filtered vacuum are preferred.
-
Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent or cleaning agent.
3.4. Waste Disposal
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal service in accordance with local, state, and federal regulations.[3]
Visualization of Laboratory Safety Workflow
The following diagram illustrates a logical workflow for handling hazardous chemicals like this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activity and signaling pathways of this compound. One study mentions the use of a radiolabeled version, 4-[18F]fluoro-1-naphthol, as a potential PET tracer for imaging myeloperoxidase activity, which is associated with inflammation and innate immunity.[4] However, this does not provide a detailed mechanism of action for the non-radiolabeled compound. Further research is required to elucidate its specific biological targets and signaling interactions.
Due to the absence of detailed public information on signaling pathways, a diagrammatic representation is not feasible at this time. Researchers working with this compound are encouraged to perform their own in-vitro and in-vivo studies to determine its biological effects and mechanisms of action.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Inert Atmosphere: For long-term stability, storage under an inert atmosphere is recommended.
-
Security: The storage area should be locked or accessible only to authorized personnel.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. [3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Toxicological and Ecotoxicological Information
Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before any work with this compound is undertaken. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols: The Use of 4-Fluoronaphthalen-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalen-1-ol is a valuable fluorinated aromatic building block in organic synthesis. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The hydroxyl group provides a reactive handle for a variety of chemical transformations, primarily through O-alkylation and O-acylation reactions to form ethers and esters, respectively. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including potential bioactive compounds.
This document provides detailed application notes and experimental protocols for two fundamental reactions involving this compound: Williamson Ether Synthesis and Fischer Esterification.
Synthetic Applications of this compound
The primary applications of this compound in organic synthesis revolve around the reactivity of its hydroxyl group. The two most common transformations are:
-
Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide to form an ether. This method is highly versatile for introducing a wide range of alkyl or substituted alkyl groups.
-
Fischer Esterification: This is an acid-catalyzed reaction between the hydroxyl group of this compound and a carboxylic acid to form an ester. This reaction is fundamental for the synthesis of various aryl esters, which can be important intermediates or final products with diverse applications.
Table 1: Illustrative Quantitative Data for Ether Synthesis with this compound*
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 25 | 4 | 92 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 5 | 95 |
| 4 | Propyl Iodide | NaH | THF | 25 | 6 | 88 |
*Note: The data presented in this table is illustrative and based on typical yields for Williamson ether synthesis with similar naphthol derivatives. Actual yields may vary depending on specific experimental conditions.
Table 2: Illustrative Quantitative Data for Ester Synthesis with this compound*
| Entry | Carboxylic Acid | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | H₂SO₄ | Toluene | 110 | 8 | 88 |
| 2 | Propionic Acid | p-TsOH | Benzene | 80 | 12 | 82 |
| 3 | Benzoic Acid | H₂SO₄ | Toluene | 110 | 10 | 90 |
| 4 | Butyric Acid | p-TsOH | Toluene | 110 | 10 | 85 |
*Note: The data presented in this table is illustrative and based on typical yields for Fischer esterification with similar phenolic compounds. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-Alkoxy-4-fluoronaphthalenes
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Add the base (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature (or 0 °C if using a strong base like NaH). Stir the mixture for 30-60 minutes to allow for the formation of the naphthoxide salt.
-
Alkylation: Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Fischer Esterification for the Synthesis of 4-Fluoronaphthalen-1-yl Esters
This protocol outlines a general method for the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH))
-
Solvent capable of azeotropic water removal (e.g., toluene, benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional, but recommended for higher yields)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq.), the carboxylic acid (1.2 - 2.0 eq.), and the solvent (e.g., toluene).
-
Catalyst Addition: Carefully add the acid catalyst (catalytic amount, e.g., 0.05 - 0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Figure 1. General workflow for the Williamson Ether Synthesis of 1-Alkoxy-4-fluoronaphthalenes.
Figure 2. General workflow for the Fischer Esterification of this compound.
4-Fluoronaphthalen-1-ol: A Novel Fluorescent Probe for Bioimaging
Application Notes and Protocols for Researchers
Introduction: The Promise of Naphthalene-Based Fluorophores in Cellular Imaging
Naphthalene and its derivatives have emerged as a versatile and powerful class of fluorophores for the development of sophisticated fluorescent probes.[1] Their rigid, planar structure and extensive π-electron conjugation result in high quantum yields and exceptional photostability, which are critical attributes for high-fidelity bioimaging.[1] The inherent hydrophobicity of the naphthalene core facilitates cell permeability, while the scaffold's susceptibility to functionalization allows for the creation of probes that are exquisitely sensitive to specific analytes or microenvironmental changes within the cell.[1] These probes have been successfully employed to detect metal ions, pH fluctuations, and crucial biomolecules like glutathione.[1]
This guide focuses on the potential of a novel derivative, 4-Fluoronaphthalen-1-ol , as a fluorescent probe for bioimaging. While direct applications of this specific molecule are still an emerging area of research, its structural features—a hydroxyl group (a known modulator of fluorescence) and a fluorine atom (which can alter electronic properties and metabolic stability)—suggest it holds significant promise as a valuable tool for cell biologists and drug development professionals.
PART 1: Scientific Dossier on this compound
Rationale for Development
The introduction of a fluorine atom to the naphthalene scaffold is a strategic design choice. Fluorine's high electronegativity can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to enhanced sensitivity to the polarity of its microenvironment. This could make this compound an excellent candidate for reporting on changes in cellular lipid composition or protein aggregation.
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methods for creating fluorinated naphthalene derivatives. A potential pathway involves the diazotization of 4-fluoro-1-aminonaphthalene, followed by hydrolysis of the diazonium salt. 4-fluoro-1-aminonaphthalene can be synthesized from 4-fluoro-1-nitronaphthalene by reduction.[2]
Caption: Proposed synthetic pathway for this compound.
Anticipated Photophysical Properties
While experimental data for this compound is not yet widely available, we can extrapolate its likely photophysical characteristics based on the properties of similar naphthalene derivatives. The hydroxyl and fluoro substituents are expected to modulate the absorption and emission spectra.
| Property | Anticipated Value | Rationale |
| Excitation Max (λex) | ~320-350 nm | Based on other naphthalen-1-ol derivatives. |
| Emission Max (λem) | ~450-500 nm (in polar solvents) | The hydroxyl group often leads to blue-green fluorescence. |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of many naphthalene probes.[3] |
| Quantum Yield (Φ) | Moderate to High | The rigid naphthalene core generally leads to high quantum yields.[4] |
| Solvatochromism | Expected | The polarity-sensitive nature of the naphthalene core suggests shifts in emission spectra with solvent polarity. |
Biocompatibility and Cytotoxicity Considerations
The cytotoxicity of any novel probe is a critical consideration. Naphthalene itself can be cytotoxic, and its metabolites, such as 1-naphthol and 1,4-naphthoquinone, have been shown to inhibit the proliferation of human hematopoietic progenitor cells.[5] Therefore, it is imperative to perform thorough cytotoxicity assays for this compound before its application in live-cell imaging.
PART 2: Application Notes
Potential Applications in Bioimaging
-
Mapping Lipid Environments: Due to its likely solvatochromic properties, this compound could be used to visualize and quantify changes in the lipid content of cellular membranes or lipid droplets.
-
Protein Aggregation Studies: The probe's fluorescence may be sensitive to the hydrophobic pockets that become exposed during protein misfolding and aggregation, making it a potential tool for studying neurodegenerative diseases.
-
Drug-Cell Interaction Studies: As a small, cell-permeable molecule, it could be used to report on the changes in the cellular environment upon treatment with therapeutic agents.
Advantages over Existing Probes
-
Enhanced Photostability: Naphthalene-based dyes are known for their excellent photostability compared to many other organic fluorophores.[4]
-
Large Stokes Shift: A significant separation between excitation and emission wavelengths minimizes self-quenching and improves the signal-to-noise ratio.[3]
-
Tunable Properties: The fluorine substitution offers a handle for further chemical modification to create second-generation probes with tailored specificities and photophysical properties.
Limitations and Future Directions
-
Specificity: As a general environmental probe, this compound may lack specificity for a particular cellular target. Future work should focus on conjugating it to targeting moieties.
-
Need for Characterization: The photophysical properties and cytotoxicity of this compound need to be experimentally determined.
-
Two-Photon Applications: The two-photon absorption cross-section should be investigated, as this would enable deeper tissue imaging with reduced phototoxicity.[6]
PART 3: Experimental Protocols
The following protocols are generalized for the use of a novel small-molecule fluorescent probe like this compound. It is crucial to empirically optimize concentrations, incubation times, and imaging parameters for each specific cell type and experimental setup.
Protocol 1: Live-Cell Imaging
This protocol outlines the general steps for staining live cells with this compound.
Caption: A generalized workflow for live-cell imaging with a fluorescent probe.
Step-by-Step Methodology:
-
Cell Culture: Seed your cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store this stock solution protected from light at -20°C.
-
Staining: On the day of the experiment, dilute the stock solution to a working concentration (start with a range of 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time will need to be determined empirically.
-
Washing (Optional): To reduce background fluorescence, you can gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.[7]
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the anticipated excitation/emission maxima). Minimize light exposure to reduce phototoxicity.[7][8]
Protocol 2: Fixed-Cell Staining
This protocol is for staining cells that have been chemically fixed.
Step-by-Step Methodology:
-
Cell Culture and Fixation: Grow cells on coverslips. Wash with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells again with PBS. Dilute the this compound stock solution to a working concentration (e.g., 1-10 µM) in PBS. Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of your results, include the following controls in your experiments:
-
Unstained Control: Image cells that have not been treated with the probe to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the probe to ensure the vehicle itself does not cause any artifacts.
-
Positive/Negative Controls: If you are investigating the probe's response to a specific stimulus, include positive and negative control treatments.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is non-toxic to your cells.
References
- 1. Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A 1,8-naphthalimide-based fluorescent chemosensor for the sequential recognition of silver and sulfur ions and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoronaphthalen-1-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4-Fluoronaphthalen-1-ol in materials science, drawing upon data from structurally similar compounds. The protocols offer detailed experimental procedures for the synthesis of materials derived from this compound and their characterization.
I. High-Performance Fluorinated Polymers
The incorporation of fluorine atoms into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[1][2][3] this compound can serve as a valuable monomer for the synthesis of novel fluorinated poly(arylene ether)s. These polymers are promising candidates for applications in microelectronics, aerospace, and as advanced coatings.
Application: Advanced Dielectric Materials and Coatings
Fluorinated poly(arylene ether)s derived from monomers analogous to this compound exhibit low dielectric constants and low water absorption, making them suitable for use as insulating layers in integrated circuits and as protective coatings in harsh environments.[4] The rigid naphthalene backbone is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability.[5]
Quantitative Data Summary: Properties of Analogous Fluorinated Poly(arylene ether)s
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 138 - 270 °C | [6][7] |
| 5% Weight Loss Temperature (TGA) | > 440 °C | [8] |
| Dielectric Constant (1 MHz) | 1.93 - 2.24 | [4] |
| Water Absorption | 0.14 - 0.25% | [4] |
| Water Contact Angle | 94.3 - 105° | [1][4] |
| Tensile Strength | 35 - 48 MPa | [1] |
| Elongation at Break | 4.8 - 14.3% | [1] |
Experimental Protocol: Synthesis of Poly(4-fluoro-1-naphthylene ether)
This protocol describes the synthesis of a poly(arylene ether) from a di-functionalized monomer derived from this compound via nucleophilic aromatic substitution polymerization.
1. Synthesis of a Bisphenol Monomer from this compound (Illustrative)
A Williamson ether synthesis can be employed to create a bisphenol monomer. For example, reacting two equivalents of this compound with a dihaloalkane (e.g., 1,4-dibromobutane) in the presence of a base.
2. Polymerization
-
Materials:
-
Bis(4-fluoronaphthyl) ether monomer
-
Activated aromatic dihalide (e.g., Decafluorobiphenyl)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
-
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the bis(4-fluoronaphthyl) ether monomer (1.0 eq), decafluorobiphenyl (1.0 eq), and K₂CO₃ (1.5 eq).
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux to azeotropically remove water.
-
After removal of water, slowly distill off the toluene.
-
Increase the temperature to 165 °C and maintain for 12-24 hours under a nitrogen atmosphere.
-
Cool the viscous solution to room temperature and dilute with DMAc.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash with methanol and water, and dry in a vacuum oven at 80 °C.[1]
-
Diagram: Synthesis Workflow for Fluorinated Poly(arylene ether)
Caption: Workflow for the synthesis and processing of fluorinated poly(arylene ether)s.
II. Organic Electronics
Naphthalene-based materials are widely used in organic electronics due to their excellent charge transport properties and photostability.[9] Derivatives of this compound can be utilized in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs) and as the semiconductor in Organic Field-Effect Transistors (OFETs).[10][11]
Application: Emissive and Charge-Transporting Layers in OLEDs
Polymers and small molecules incorporating the 4-fluoronaphthalene moiety can be designed to exhibit blue electroluminescence, a key component for full-color displays.[12] The fluorine substitution can enhance electron injection and transport properties.
Quantitative Data Summary: Performance of Analogous Naphthalene-Based OLEDs and OFETs
| Device | Material Type | Performance Metric | Value | Reference |
| OLED | Naphthalimide derivative | Max. Emission Wavelength | ~465 nm | [13] |
| OLED | 1,4-Naphthalene-based copolymer | Turn-on Voltage | 5.0 V | [14] |
| OFET | Naphthalene diimide-based polymer | Electron Mobility (μe) | up to 1.83 x 10⁻² cm² V⁻¹ s⁻¹ | [15] |
| OFET | Naphthalene diimide derivative | On/Off Ratio | > 10⁵ | [15] |
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a solution-processed OLED using a polymer derived from this compound as the emissive layer.
-
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Emissive polymer (e.g., a poly(4-fluoro-1-naphthylene vinylene) derivative) dissolved in a suitable solvent (e.g., chlorobenzene)
-
Low work function metal (e.g., Calcium)
-
Protective metal layer (e.g., Aluminum)
-
-
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal.
-
Spin-coat the emissive polymer solution onto the PEDOT:PSS layer in an inert atmosphere (glove box).
-
Thermally evaporate the cathode (e.g., Ca followed by Al) onto the emissive layer through a shadow mask.[12]
-
Diagram: OLED Fabrication Workflow
Caption: A simplified workflow for the fabrication of a solution-processed OLED.
III. Fluorescent Probes
Naphthalene derivatives are excellent fluorophores due to their rigid structure and extended π-conjugation, leading to high quantum yields and photostability.[9] this compound can be chemically modified to create fluorescent probes for detecting specific analytes or for cellular imaging.
Application: "Turn-on" Fluorescent Probes for Ion Detection
By introducing a chelating moiety and a quencher, a "turn-on" fluorescent probe can be designed. In the absence of the target ion, the fluorescence is quenched. Upon binding to the ion, a conformational change can inhibit the quenching mechanism, leading to a significant increase in fluorescence intensity.
Quantitative Data Summary: Properties of Analogous Naphthalene-Based Fluorescent Probes
| Probe Type | Target Analyte | Detection Limit | Quantum Yield (Φ) (Bound) | Reference |
| Naphthalimide-based | Cu²⁺ | 1.8 µM | - | [16] |
| Naphthoxazole-based | DNA | - | - | [17] |
| Naphthalenesulfonic acid derivative | - | - | 0.24 (in Methanol) | [18] |
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a simple Schiff base fluorescent probe from a derivative of this compound.
-
Materials:
-
4-Fluoro-1-hydroxy-2-naphthaldehyde (synthesized from this compound)
-
An amine-containing recognition moiety (e.g., 2-aminothiophenol)
-
Ethanol
-
-
Procedure:
-
Dissolve 4-Fluoro-1-hydroxy-2-naphthaldehyde (1.0 eq) and the amine-containing recognition moiety (1.0 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Diagram: Mechanism of a "Turn-on" Fluorescent Probe
Caption: General mechanism of a "turn-on" fluorescent probe for analyte detection.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. oled-intermediates.com [oled-intermediates.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. media.neliti.com [media.neliti.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Fluoronaphthalen-1-ol in Preclinical Assays
Disclaimer: The following application notes and experimental protocols are provided as a guideline for researchers, scientists, and drug development professionals. As there is limited specific experimental data available for 4-Fluoronaphthalen-1-ol, these protocols are based on the known biological activities of structurally related naphthalenes and fluorinated compounds. All protocols and anticipated outcomes are illustrative and require experimental validation for this specific compound.
Introduction
This compound is a fluorinated derivative of 1-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic stability, binding affinity to protein targets, and overall pharmacological profile. Based on the activities of analogous compounds, this compound is a candidate for investigation in several areas of drug discovery, including as a potential enzyme inhibitor and antioxidant. These application notes provide detailed protocols for preliminary in vitro screening of this compound.
Section 1: Enzyme Inhibition Assays
The naphthalene scaffold is present in numerous enzyme inhibitors. The potential of this compound as an inhibitor of key drug-metabolizing enzymes and other therapeutically relevant enzymes should be evaluated.
Application Note 1: Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major human cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can indicate a potential for drug-drug interactions.[1][2][3][4][5]
Principle: This assay measures the activity of recombinant human CYP enzymes by monitoring the metabolism of a specific fluorescent or luminescent probe substrate. The reduction in signal in the presence of the test compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is determined by testing a range of concentrations of this compound.[2]
The following table presents hypothetical IC50 values for this compound against various CYP isoforms.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) [Hypothetical] | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | Furafylline (2.5) |
| CYP2C9 | Diclofenac | 15.2 | Sulfaphenazole (0.8) |
| CYP2D6 | Dextromethorphan | 28.7 | Quinidine (0.1) |
| CYP3A4 | Midazolam | 8.9 | Ketoconazole (0.05) |
Materials and Reagents:
-
This compound (test compound)
-
Human liver microsomes or recombinant human CYP enzymes[1]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (see table above)
-
Positive control inhibitors (see table above)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solvent
-
96-well microplates
-
LC-MS/MS system for analysis[2]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and human liver microsomes or recombinant enzymes.
-
Pre-incubation: Add the test compound (this compound) or positive control to the appropriate wells and pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the CYP isoform-specific probe substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), optimized for each isoform.
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]
Application Note 2: Pancreatic Lipase Inhibition Assay
Objective: To assess the potential of this compound to inhibit pancreatic lipase, a key enzyme in dietary fat absorption. This assay is relevant for screening potential anti-obesity agents.
Principle: This colorimetric assay measures the activity of pancreatic lipase using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP). The lipase hydrolyzes pNPP to release p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically at 415 nm. A decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.[9]
| Compound | IC50 (µM) [Hypothetical] |
| This compound | 22.5 |
| Orlistat (Positive Control) | 0.5 |
Materials and Reagents:
-
This compound (test compound)
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (pH 8.5)
-
Orlistat (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare stock solutions of this compound and Orlistat in DMSO. Prepare a working solution of pancreatic lipase in Tris-HCl buffer.
-
Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and varying concentrations of this compound or Orlistat.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 415 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]
Section 2: Antioxidant Activity Assays
Phenolic compounds, including naphthols, are known to possess antioxidant properties. The following protocol describes a common method to evaluate the radical scavenging ability of this compound.
Application Note 3: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to evaluate antioxidant activity. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[10][11][12]
| Compound | EC50 (µM) [Hypothetical] |
| This compound | 45.8 |
| Ascorbic Acid (Positive Control) | 12.1 |
Materials and Reagents:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)[11]
-
96-well microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[12]
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create a serial dilution to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add varying concentrations of this compound or the positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Section 3: Visualizations
Diagram 1: Experimental Workflow for IC50 Determination
References
- 1. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. criver.com [criver.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. researchgate.net [researchgate.net]
Application Notes: 4-Fluoronaphthalen-1-ol as a Versatile Building Block for Aryloxypropanolamine-Based Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoronaphthalen-1-ol is an activated aromatic building block with significant potential in medicinal chemistry. The presence of the fluorine atom on the naphthalene scaffold can modulate the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical compounds. This document provides detailed protocols for the synthesis of a fluorinated analog of Propranolol, a well-known beta-blocker, using this compound as the key starting material. The aryloxypropanolamine moiety is a common structural feature in many beta-blockers, and this synthesis serves as a representative example of the utility of this compound in this class of drugs.[1][2][3]
Core Application: Synthesis of (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol
The primary application demonstrated here is the synthesis of a novel beta-blocker candidate, leveraging the 4-fluoronaphthyl moiety. The synthesis is based on the well-established Williamson ether synthesis, a robust method for preparing ethers from an alkoxide and an alkyl halide.[4][5][6][7] The overall synthetic scheme is a two-step process:
-
Step 1: O-Alkylation. this compound is reacted with epichlorohydrin under basic conditions to form the key epoxide intermediate, 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane.[8]
-
Step 2: Epoxide Ring Opening. The synthesized epoxide is then subjected to a nucleophilic attack by isopropylamine to yield the target aryloxypropanolamine compound.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane (Epoxide Intermediate)
Objective: To synthesize the glycidyl ether intermediate via Williamson ether synthesis.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add finely ground sodium hydroxide (1.5 eq) to the solution.
-
Add epichlorohydrin (5.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane.
Protocol 2: Synthesis of (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol
Objective: To synthesize the final beta-blocker analog by opening the epoxide ring.
Materials:
-
1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane
-
Isopropylamine (excess)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified epoxide intermediate (1.0 eq) in methanol in a sealed reaction vessel.
-
Add isopropylamine (10.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the excess isopropylamine and methanol under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol.
Data Presentation
The following tables summarize representative quantitative data based on analogous syntheses of propranolol and its derivatives.[9][10][11]
Table 1: Reagents and Stoichiometry for Synthesis
| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 1 | This compound | 1.0 | 162.16 | Starting Material |
| 1 | Epichlorohydrin | 5.0 | 92.52 | Reagent and Solvent |
| 1 | Sodium Hydroxide (NaOH) | 1.5 | 40.00 | Base |
| 2 | Epoxide Intermediate | 1.0 | 218.22 | Product from Step 1 |
| 2 | Isopropylamine | 10.0 | 59.11 | Nucleophile |
Table 2: Typical Reaction Parameters and Yields
| Step | Parameter | Value | Notes |
| 1 | Reaction Temperature | 65-70 °C | Reflux in THF |
| 1 | Reaction Time | 12-18 hours | TLC Monitored |
| 1 | Expected Yield | 85-95% | After Purification |
| 2 | Reaction Temperature | 20-25 °C | Room Temperature |
| 2 | Reaction Time | 24-48 hours | TLC Monitored |
| 2 | Expected Yield | 70-85% | After Purification |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of the target pharmaceutical compound from this compound.
Caption: Synthetic route for a fluorinated propranolol analog.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Aryloxypropanolamine compounds, such as the one synthesized, typically function as antagonists at beta-adrenergic receptors. The diagram below shows a simplified signaling pathway that is inhibited by these compounds.
Caption: Inhibition of the beta-adrenergic signaling cascade.
Logical Relationship: Privileged Structure Concept
The 4-fluoronaphthyloxy propanolamine scaffold can be considered a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting point for generating diverse compound libraries.
Caption: this compound as a source of privileged structures.
References
- 1. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. Khan Academy [khanacademy.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jmedchem.com [jmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Facile Synthesis of Propranolol and Novel Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 4-Fluoronaphthalen-1-ol as a Versatile Intermediate for Azo Dye and Pigment Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Fluoronaphthalen-1-ol as a key intermediate in the synthesis of dyes and pigments. Azo dyes, characterized by the –N=N– functional group, represent a significant and versatile class of synthetic colorants used across numerous industries.[1][2] The introduction of a fluorine atom onto the naphthalene scaffold, as in this compound, can impart unique properties to the final dye molecule, including altered chromophoric characteristics, enhanced stability, and modified solubility. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical procedural choices, grounded in established chemical literature.
Introduction: The Significance of Fluorinated Naphthols in Dye Chemistry
Naphthol derivatives have long been staple coupling components in the synthesis of azo dyes, yielding a wide spectrum of colors from yellow and red to brown and blue. The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science for modulating electronic properties, metabolic stability, and lipophilicity. When applied to dye synthesis, a fluoro-substituent on the naphthol ring can influence the electron density of the aromatic system. This perturbation affects the energy of the π-π* electronic transitions, leading to shifts in the maximum absorption wavelength (λmax) and thus altering the perceived color of the dye. Furthermore, the high bond energy of the C-F bond can enhance the thermal and photochemical stability of the resulting pigment. This compound serves as an exemplary building block for creating novel dyes with potentially superior performance characteristics.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is paramount before commencing any synthetic work.
Properties of this compound
| Property | Value | Source |
| CAS Number | 315-53-7 | [3] |
| Molecular Formula | C₁₀H₇FO | [4] |
| Molecular Weight | 162.16 g/mol | [4] |
| Appearance | Not Specified | [4] |
| Boiling Point | No Data Available | [4] |
| Melting Point | No Data Available | [4] |
Critical Safety & Handling Precautions
-
General Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton®, nitrile), and safety goggles, is mandatory.[7][8]
-
Chemical Hazards :
-
Aromatic phenols and naphthols can cause skin and eye irritation.[9] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[8]
-
Concentrated acids (e.g., HCl) are corrosive and must be handled with extreme care.[10]
-
Aromatic amines, used as precursors for diazonium salts, are often toxic.
-
-
Reaction Hazards : Diazonium salts in their solid, dry state can be shock-sensitive and explosive. They must always be kept as a cold aqueous solution or slurry and should be used immediately after preparation without isolation.[10] Reactions should be conducted in an ice-water bath to control the exothermic nature of the diazotization process.[11]
The Core Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes is a classic two-step process.[1]
Step 1: Diazotization of a Primary Aromatic Amine
This reaction converts a primary aromatic amine into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[12] The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[2][10] The resulting diazonium ion is a weak electrophile.
Caption: General workflow for the diazotization reaction.
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
The diazonium salt is then reacted with an electron-rich coupling component. This compound is an excellent coupling partner due to the activating, electron-donating nature of the hydroxyl (-OH) group. The coupling reaction is highly pH-dependent. It is typically carried out in a slightly alkaline solution, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion, facilitating the electrophilic attack by the diazonium ion.[2][12]
Caption: Azo coupling of a diazonium salt with this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative red azo dye, 2-(4-chlorophenylazo)-4-fluoronaphthalen-1-ol , by coupling diazotized 4-chloroaniline with this compound. This procedure is adapted from established methods for similar azo dye syntheses.[2][10]
Materials & Reagents
-
4-Chloroaniline (C₆H₆ClN)
-
This compound (C₁₀H₇FO)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Equipment
-
Magnetic stirrer with stir bar
-
100 mL and 250 mL beakers or conical flasks
-
Pipettes or graduated cylinders
-
Ice-water bath
-
Thermometer
-
Büchner funnel and filter flask (for vacuum filtration)
-
Melting point apparatus
-
UV-Vis Spectrophotometer
Step-by-Step Procedure
Caption: Experimental workflow for azo dye synthesis.
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, add 1.28 g (0.01 mol) of 4-chloroaniline to 20 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the solution to 0–5 °C in an ice-water bath. Some of the salt may precipitate, which is normal.
-
In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution over 5-10 minutes. Causality : Adding the nitrite slowly is crucial to maintain the low temperature and control the exothermic reaction, preventing decomposition of the diazonium salt.[10] Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution is the diazonium salt, ready for immediate use.
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.62 g (0.01 mol) of this compound in 25 mL of a 1 M sodium hydroxide (NaOH) solution.
-
Stir until the naphthol is completely dissolved, then cool the solution in an ice-water bath to 0–5 °C. Causality : The alkaline conditions deprotonate the naphthol to the more reactive naphthoxide ion, which is a much stronger nucleophile for the coupling reaction.[2]
Part C: The Azo Coupling Reaction
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution (from Part B).
-
A deeply colored precipitate should form almost immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[10]
Part D: Isolation, Purification, and Characterization
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate on the filter paper with several portions of cold deionized water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
-
Weigh the final product and calculate the percentage yield.
-
Characterize the final product by measuring its melting point and recording its UV-Visible absorption spectrum in a suitable solvent (e.g., ethanol) to determine the λmax.
Expected Data & Troubleshooting
Representative Data
| Parameter | Expected Result |
| Product | 2-(4-chlorophenylazo)-4-fluoronaphthalen-1-ol |
| Appearance | Red to dark red crystalline solid |
| Yield | 75-90% (Theoretical) |
| λmax | ~480-520 nm (in Ethanol) (Estimated) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Dye Formation | Diazotization temperature was too high (>10 °C), causing the diazonium salt to decompose. | Maintain strict temperature control (0–5 °C) during NaNO₂ addition. Prepare the diazonium salt and use it immediately. |
| Incorrect pH for coupling (too acidic). | Ensure the coupling solution is sufficiently alkaline (pH > 8) to form the reactive naphthoxide ion. | |
| Oily or Tarry Product | Impure starting materials. Reaction temperature rose too high during coupling. | Use pure, recrystallized starting materials. Add the diazonium salt solution slowly to the coupling solution with efficient stirring and cooling. |
| Product is Difficult to Filter | Very fine, amorphous precipitate formed. | Heat the reaction mixture gently after coupling is complete (e.g., to 50-60 °C) for a short period. This can "digest" the precipitate, leading to larger, more easily filterable particles. |
Conclusion
This compound is a highly effective intermediate for the synthesis of novel azo dyes and pigments. The standard and reliable diazotization-coupling reaction sequence can be readily applied to this substrate. The presence of the fluorine atom provides a strategic handle for fine-tuning the colorimetric and stability properties of the final products, making it a valuable tool for researchers in materials science and dye chemistry. The protocols and principles outlined in this guide provide a solid foundation for the safe and successful synthesis and exploration of this promising class of colorants.
References
- 1. benchchem.com [benchchem.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. This compound | 315-53-7 [amp.chemicalbook.com]
- 4. This compound | CAS#:315-53-7 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ptfecatalog.actontech.com [ptfecatalog.actontech.com]
- 9. 2-Fluoronaphthalen-1-ol | C10H7FO | CID 2761403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmdguru.com [pharmdguru.com]
Application Notes and Protocols for the Detection and Quantification of 4-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 4-Fluoronaphthalen-1-ol. Given the limited availability of methods validated specifically for this compound, this guide adapts established protocols for structurally similar compounds, such as 1-Fluoronaphthalene and other fluorinated aromatic compounds. The primary recommended technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its precision and wide applicability. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for complementary analysis.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity testing, metabolite identification, or environmental monitoring).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended technique for routine quantification. It offers high precision, and when coupled with a UV detector, it provides good sensitivity for aromatic compounds like this compound. A validated method for the closely related compound 1-Fluoronaphthalene can be adapted for this purpose.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis.[2] It is particularly useful for the identification of unknown compounds and for analyzing complex mixtures. Sample preparation for GC-MS may involve derivatization to improve the volatility of this compound.
-
Spectroscopic Techniques:
-
UV-Visible Spectroscopy: Can be used for preliminary analysis and quantification at higher concentrations. The naphthalene ring system is expected to show characteristic UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and purity assessment of the reference standard.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used for identification purposes.
-
Quantitative Data Summary
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Mean Recovery (%) |
| 1-Aminonaphthalene | 0.075 - 5.000 | 0.9998 | 90 - 110 |
| 1-Nitronaphthalene | 0.150 - 5.000 | 0.9998 | 90 - 110 |
| Naphthalene | 0.3125 - 5.000 | 0.9997 | 90 - 110 |
| 2-Fluoronaphthalene | 0.3125 - 5.000 | 0.9997 | 90 - 110 |
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a validated method for 1-Fluoronaphthalene.[1]
3.1.1. Principle
The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile. The analyte is detected by a UV detector at an appropriate wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
3.1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3.1.3. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
UV or Photodiode Array (PDA) detector
-
Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent
-
Chromatography data acquisition and processing software
3.1.4. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M KH₂PO₄ buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 ± 0.1 with orthophosphoric acid. Mix the buffer with methanol and acetonitrile in the ratio of 35:52:13 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Mix methanol and acetonitrile in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).
3.1.5. Chromatographic Conditions
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 230 nm (or the wavelength of maximum absorbance for this compound)
-
Gradient Program: A gradient elution may be necessary to separate impurities. A suggested starting point is a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a re-equilibration step.
3.1.6. Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., biological fluids): A sample clean-up step such as solid-phase extraction (SPE) may be required.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3.1.7. Data Analysis
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
3.2.1. Principle
The sample is extracted and may be derivatized to increase the volatility and thermal stability of this compound. The derivatized sample is injected into the GC-MS system, where it is vaporized and separated on a capillary column. The separated components are then ionized and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
3.2.2. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., dichloromethane, ethyl acetate) (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a structurally similar compound not present in the sample)
3.2.3. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector (Electron Ionization source)
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
GC-MS data system
3.2.4. Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and an internal standard.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Cool to room temperature before injection.
3.2.5. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions of the derivatized analyte).
3.2.6. Data Analysis
For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from this calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound using RP-HPLC.
Caption: General workflow for GC-MS analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoronaphthalen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 4-Fluoronaphthalen-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for the synthesis of this compound is a multi-step process beginning with the commercially available 4-amino-1-naphthol. This route involves the protection of the hydroxyl group, followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent deprotection to yield the final product. The hydroxyl group is typically protected as an acetate or a methyl ether to prevent side reactions during the diazotization step of the Balz-Schiemann reaction.
Q2: Why is protection of the hydroxyl group necessary?
A2: The hydroxyl group of 4-amino-1-naphthol is nucleophilic and can react with the reagents used in the diazotization process (nitrous acid). This can lead to the formation of unwanted byproducts and a lower yield of the desired diazonium salt. Protecting the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., methyl ether) masks its reactivity, allowing the diazotization and subsequent fluorination to proceed more cleanly on the amino group.
Q3: What are the key challenges in the Balz-Schiemann reaction for this synthesis?
A3: The main challenges include ensuring the complete formation and stability of the diazonium tetrafluoroborate salt and optimizing its thermal decomposition. Diazonium salts can be unstable and may decompose prematurely, leading to side reactions.[1] The thermal decomposition step requires careful temperature control to maximize the yield of the fluorinated product while minimizing the formation of tarry byproducts.[2] The choice of solvent can also significantly impact the efficiency of the decomposition.[3]
Q4: What are the expected yields for the synthesis of this compound?
A4: The overall yield can vary depending on the chosen protecting group and the optimization of each reaction step. While specific yields for the complete synthesis of this compound are not widely reported, yields for individual steps in similar syntheses can provide an estimate. For instance, the Balz-Schiemann reaction on various aromatic amines can have yields ranging from moderate to good, often in the 60-80% range under optimized conditions. The protection and deprotection steps are also typically high-yielding. A well-optimized process could potentially achieve an overall yield of 50-70%.
Q5: What are the primary side products to be aware of?
A5: During the diazotization step, incomplete reaction or side reactions of the diazonium salt can lead to the formation of azo compounds.[2] The thermal decomposition of the diazonium salt can sometimes result in the formation of phenols (if water is present) or other substitution products depending on the reaction conditions. Incomplete deprotection in the final step will result in the presence of the protected this compound derivative in the final product.
Troubleshooting Guides
Route 1: Acetate Protection Strategy
This route involves the acetylation of the hydroxyl group of 4-amino-1-naphthol, followed by the Balz-Schiemann reaction and subsequent hydrolysis of the acetate group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-amino-1-acetoxynaphthalene (Protection Step) | Incomplete acetylation. Hydrolysis of the product during workup. | - Ensure an excess of acetic anhydride is used (e.g., 1.5-2.0 equivalents).- Perform the reaction under anhydrous conditions.- Use a mild base like pyridine or triethylamine to catalyze the reaction and neutralize the acetic acid byproduct.- During workup, use a saturated sodium bicarbonate solution to neutralize any remaining acid and minimize product hydrolysis. |
| Low yield of diazonium salt (Diazotization Step) | Diazonium salt is unstable and decomposes. Incomplete diazotization. | - Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[1]- Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.[1]- Ensure sufficient excess of a strong acid (e.g., HCl or HBF₄) is present. |
| Formation of a dark-colored precipitate during diazotization | Azo coupling between the diazonium salt and unreacted 4-amino-1-acetoxynaphthalene. | - Ensure a sufficient excess of acid is used to fully protonate the starting amine, preventing it from acting as a coupling partner.[1]- Maintain a low reaction temperature (0-5 °C). |
| Low yield of 4-fluoro-1-acetoxynaphthalene (Fluorination Step) | Incomplete thermal decomposition. Formation of side products. | - Optimize the decomposition temperature. Start with gentle heating and gradually increase the temperature until nitrogen evolution is steady.- Perform the decomposition in a non-polar, high-boiling solvent to improve the yield.[3]- Ensure the diazonium salt is thoroughly dry before decomposition. |
| Incomplete hydrolysis of the acetate group (Deprotection Step) | Insufficient reaction time or acid concentration. | - Increase the reaction time or the concentration of the acid (e.g., HCl).- Monitor the reaction progress by Thin Layer Chromatography (TLC). |
Route 2: Methoxy Protection Strategy
This route involves the methylation of the hydroxyl group, followed by the Balz-Schiemann reaction and subsequent demethylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-amino-1-methoxynaphthalene (Protection Step) | Incomplete methylation. | - Use a stronger methylating agent (e.g., dimethyl sulfate) if methyl iodide gives low yields.- Ensure a strong enough base (e.g., NaH or K₂CO₃) is used to fully deprotonate the hydroxyl group. |
| Low yield of diazonium salt (Diazotization Step) | (See troubleshooting for Route 1) | (See troubleshooting for Route 1) |
| Low yield of 4-fluoro-1-methoxynaphthalene (Fluorination Step) | (See troubleshooting for Route 1) | (See troubleshooting for Route 1) |
| Low yield of this compound (Deprotection Step) | Incomplete demethylation. Degradation of the product under harsh conditions. | - Use a sufficient excess of the demethylating agent (e.g., BBr₃).- Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[4]- Carefully quench the reaction with methanol or water at low temperature.[4] |
| Formation of multiple products during demethylation | Cleavage of other bonds or rearrangement. | - Use a more selective demethylating agent if possible.- Optimize the reaction temperature and time to favor the desired reaction. |
Experimental Protocols
Route 1: Acetate Protection Strategy
Step 1: Synthesis of 4-Amino-1-acetoxynaphthalene (Protection)
-
In a round-bottom flask, suspend 4-amino-1-naphthol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactants | 4-amino-1-naphthol, Acetic Anhydride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Step 2: Synthesis of 4-Fluoro-1-acetoxynaphthalene (Balz-Schiemann Reaction)
-
Dissolve 4-amino-1-acetoxynaphthalene (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water, ~3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.
-
Thoroughly dry the salt under vacuum.
-
Thermally decompose the dry diazonium salt by heating it gently in a flask until nitrogen evolution ceases. The decomposition can also be carried out in a high-boiling inert solvent.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 4-amino-1-acetoxynaphthalene, HBF₄, NaNO₂ |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Decomposition) | 100-150 °C (neat) or solvent reflux |
| Reaction Time | 1-2 hours (diazotization), 1-3 hours (decomposition) |
| Typical Yield | 60-80% |
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 4-fluoro-1-acetoxynaphthalene (1.0 eq) in a mixture of methanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-fluoro-1-acetoxynaphthalene, HCl |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Route 2: Methoxy Protection Strategy
Step 1: Synthesis of 4-Amino-1-methoxynaphthalene (Protection)
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF), add a solution of 4-amino-1-naphthol (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reactants | 4-amino-1-naphthol, NaH, CH₃I |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% |
Step 2: Synthesis of 4-Fluoro-1-methoxynaphthalene (Balz-Schiemann Reaction)
Follow the procedure outlined in Route 1, Step 2, using 4-amino-1-methoxynaphthalene as the starting material.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 4-fluoro-1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reactants | 4-fluoro-1-methoxynaphthalene, BBr₃ |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in diazotization.
References
Technical Support Center: Purification of 4-Fluoronaphthalen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthetic route, which typically involves the diazotization of 4-fluoro-1-naphthylamine followed by hydrolysis. Potential impurities include:
-
Isomeric Byproducts: Other isomers of fluoronaphthalenol may form in small quantities depending on the regioselectivity of the synthesis.
-
Starting Materials: Unreacted 4-fluoro-1-naphthylamine.
-
Side-Reaction Products: Byproducts from the diazotization reaction.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q2: My purified this compound is discolored (e.g., pink, brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the oxidation of the phenolic hydroxyl group. Trace amounts of metallic impurities can catalyze this process. To decolorize your sample, you can try recrystallization with the addition of a small amount of activated charcoal.
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is 115 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: What is the expected pKa of this compound?
Troubleshooting Guide
Issue 1: Low Purity After Initial Extraction
Question: After an aqueous workup of my reaction mixture, the crude this compound has a low purity. How can I improve this?
Answer:
-
pH Adjustment: this compound is a phenolic compound and will be deprotonated to its corresponding phenoxide salt in a basic aqueous solution (pH > 10). You can use this property to perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Extract the organic layer with an aqueous sodium hydroxide solution (e.g., 1-2 M). Your product will move into the aqueous layer as the sodium salt.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the purified this compound.
-
Extract the precipitated product back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Issue 2: Difficulty with Recrystallization
Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. It either doesn't dissolve or it oils out upon cooling. What should I do?
Answer:
-
Solvent Selection: The key is to find a solvent or solvent system where this compound is soluble when hot but sparingly soluble when cold.
-
Single Solvents: Try moderately polar solvents. Given its structure, good starting points are toluene, ethanol, or isopropyl acetate.
-
Solvent Systems: A two-solvent system is often effective. Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, like hexanes or heptane) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.
-
-
Oiling Out: This happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.
-
Solution: Use a lower boiling point solvent system. Ensure a slow cooling rate to promote crystal growth over precipitation. Seeding the solution with a small crystal of pure product can also help induce crystallization.
-
Issue 3: Poor Separation in Column Chromatography
Question: I am unable to separate this compound from a closely eluting impurity using silica gel column chromatography. What can I try?
Answer:
-
Optimize the Mobile Phase:
-
Solvent Polarity: this compound is a polar compound. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If your compound is eluting too quickly, decrease the proportion of the polar solvent. If it's not moving, gradually increase the polarity.
-
Tailing/Streaking: Phenolic compounds can sometimes tail on silica gel due to interactions with acidic silanol groups. Adding a small amount of a modifier to your eluent can improve peak shape. For example, adding 0.1-1% acetic acid can help to protonate the compound and reduce tailing.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase doesn't work, consider a different stationary phase. For polar compounds, alumina (neutral or basic) can sometimes provide better separation than silica gel.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Common Solvents/Mobile Phases | Key Considerations |
| Recrystallization | >98% | Toluene, Ethanol/Water, Dichloromethane/Hexanes | Slow cooling is crucial to obtain well-formed crystals and avoid trapping impurities. |
| Column Chromatography | >99% | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient) | Tailing can be an issue; consider adding a small amount of acetic acid to the eluent. |
| Acid-Base Extraction | Variable (used for initial cleanup) | Organic: Ethyl Acetate, Diethyl Ether; Aqueous: 1M NaOH, 1M HCl | Efficient for removing non-acidic or strongly acidic/basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., toluene) to just dissolve the solid. Use a stir bar and a hot plate for efficient dissolution.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes/ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
identification of side products in 4-Fluoronaphthalen-1-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoronaphthalen-1-ol. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Buchwald-Hartwig Amination
-
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing a significant amount of a byproduct with a mass corresponding to naphthalene-1-ol. What is this side product and how can I minimize it?
A1: The observed byproduct is likely the result of hydrodefluorination, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the fluoro group is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the competing hydrodefluorination pathway. Consider screening ligands such as XPhos, SPhos, or BrettPhos.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases like cesium carbonate or potassium phosphate may be less prone to promoting hydrodefluorination compared to strong bases like sodium tert-butoxide.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the hydrodefluorination side reaction.
-
Solvent: Ensure the use of anhydrous and deoxygenated solvents, as water and oxygen can contribute to catalyst decomposition and side reactions.
Table 1: Potential Side Products in Buchwald-Hartwig Amination of this compound
-
| Side Product Name | Chemical Structure | Common Analytical Signature (MS) | Mitigation Strategy |
| Naphthalene-1-ol | C₁₀H₈O | M⁺ = 144.06 | Optimize ligand, base, and temperature. |
| Bis(4-hydroxynaphthalen-1-yl)amine | C₂₀H₁₅NO₂ | M⁺ = 301.11 | Use a stoichiometric excess of the primary amine. |
2. Suzuki-Miyaura Cross-Coupling
-
Q2: In my Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, I am seeing a significant amount of a homocoupled product of my boronic acid and unreacted starting material. How can I improve the yield of my desired cross-coupled product?
A2: The formation of a homocoupled boronic acid product (Ar-Ar) and the presence of unreacted this compound suggest issues with the catalytic cycle, potentially related to the transmetalation step or catalyst deactivation. Protodeboronation (replacement of the boronic acid group with hydrogen) can also be a competing side reaction.
Troubleshooting Steps:
-
Base and Solvent: The choice of base and the presence of water are crucial. Anhydrous conditions with a suitable base like potassium phosphate or cesium fluoride can be effective. The addition of a controlled amount of water can sometimes be beneficial, but excess water can lead to protodeboronation.
-
Catalyst and Ligand: Ensure the palladium catalyst and ligand are of high quality and are handled under an inert atmosphere. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos, XPhos) are commonly used.
-
Reaction Conditions: Optimize the reaction temperature and time. Incomplete reactions may benefit from longer reaction times or slightly elevated temperatures, but be mindful of potential decomposition.
-
Purity of Reagents: Ensure the boronic acid is pure and free from boronic anhydride, which can be less reactive.
Table 2: Potential Side Products in Suzuki-Miyaura Coupling of this compound
-
| Side Product Name | Chemical Structure | Common Analytical Signature (MS) | Mitigation Strategy |
| Biphenyl (from Phenylboronic acid) | C₁₂H₁₀ | M⁺ = 154.08 | Optimize base, solvent, and catalyst system. |
| Naphthalene-1-ol | C₁₀H₈O | M⁺ = 144.06 | Ensure efficient transmetalation; use fresh catalyst. |
3. Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
-
Q3: I am performing a nitration reaction on this compound and obtaining a mixture of isomers. How can I control the regioselectivity of this reaction?
A3: The hydroxyl (-OH) and fluoro (-F) groups on the naphthalene ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, their directing effects can lead to a mixture of constitutional isomers. The final product distribution is influenced by both electronic and steric factors.
Troubleshooting Steps:
-
Steric Hindrance: The bulky nature of the electrophile and the steric environment around the potential substitution sites will influence the product ratio. Using a bulkier nitrating agent or halogenating agent might favor substitution at the less sterically hindered positions.
-
Reaction Temperature: Temperature can affect the selectivity of the reaction. Lower temperatures generally favor the thermodynamically more stable product, which is often the para-substituted isomer due to reduced steric hindrance.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer distribution.
Table 3: Potential Isomeric Products in Electrophilic Substitution of this compound
-
| Reaction | Potential Isomer | Substitution Position | Expected Major/Minor |
| Nitration | 4-Fluoro-2-nitronaphthalen-1-ol | C2 | Major (kinetically favored) |
| 4-Fluoro-5-nitronaphthalen-1-ol | C5 | Minor | |
| 4-Fluoro-7-nitronaphthalen-1-ol | C7 | Minor | |
| Bromination | 4-Fluoro-2-bromonaphthalen-1-ol | C2 | Major |
| 4-Fluoro-5-bromonaphthalen-1-ol | C5 | Minor |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Deoxygenate the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water and an organic solvent for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Buchwald-Hartwig amination of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Electrophilic substitution of this compound.
References
Technical Support Center: Optimization of 4-Fluoronaphthalen-1-ol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-Fluoronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve modification of the phenolic hydroxyl group. These include:
-
O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl group to the oxygen atom, forming an ether. It is a versatile method for synthesizing a wide range of derivatives.
-
Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is often done to introduce acyl groups.
-
Silylation: This reaction replaces the acidic proton of the hydroxyl group with a silyl group (e.g., trimethylsilyl), which can serve as a protecting group or improve volatility for gas chromatography analysis.
Q2: How does the fluorine atom on the naphthalene ring affect derivatization reactions?
A2: The fluorine atom is an electron-withdrawing group. Its presence can increase the acidity of the phenolic proton, potentially making deprotonation easier in O-alkylation reactions. However, its electronic effects on the reactivity of the aromatic ring in reactions like Suzuki-Miyaura coupling should be considered, as it can influence the electron density of the coupling site.
Q3: What are the key parameters to consider for optimizing the Williamson Ether Synthesis of this compound?
A3: Key parameters for optimizing the Williamson ether synthesis include the choice of base, solvent, temperature, and the nature of the alkylating agent. A strong base is required to deprotonate the phenol, and aprotic polar solvents like DMF or acetonitrile are often effective. The reaction temperature can influence the reaction rate and the formation of byproducts. Primary alkyl halides are the best electrophiles to avoid elimination side reactions.[1]
Q4: When is it necessary to use a protecting group for the hydroxyl function of this compound?
A4: A protecting group for the hydroxyl function is necessary when performing reactions on other parts of the molecule that are sensitive to the acidic phenolic proton or when the hydroxyl group would interfere with the desired reaction. For example, if you intend to perform a Suzuki-Miyaura coupling on a bromo-substituted derivative of this compound, the hydroxyl group should be protected to prevent it from interfering with the palladium catalyst.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low Yield in Williamson Ether Synthesis (O-Alkylation)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the this compound. Consider using a stronger base such as sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions. |
| Competing Elimination Reaction | If using a secondary or tertiary alkyl halide as the electrophile, elimination (E2) can be a major side reaction.[1] Whenever possible, use a primary alkyl halide. If a secondary alkyl halide is necessary, try using a less hindered base and lower reaction temperatures. |
| Hydrolysis of the Alkylating Agent | The presence of water in the reaction mixture can lead to the hydrolysis of the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Reactivity of the Alkylating Agent | Alkyl chlorides are less reactive than bromides and iodides. If the reaction is sluggish, consider switching to the corresponding alkyl bromide or iodide. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. |
Issue 2: Incomplete Esterification Reaction
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Equilibrium Limitation | Fischer-Speier esterification is a reversible reaction.[2] To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus.[2] |
| Insufficient Catalyst Activity | The acid catalyst may not be strong enough or may be present in too low a concentration. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] Ensure the catalyst is not deactivated. |
| Steric Hindrance | If either the this compound or the carboxylic acid is sterically hindered, the reaction rate may be slow. Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder conditions. |
| Low Reaction Temperature | Esterification reactions often require heating to proceed at a reasonable rate. Ensure the reaction is being conducted at an appropriate temperature, typically at the reflux temperature of the alcohol being used. |
Data Presentation
Table 1: Optimization of Williamson Ether Synthesis for Naphthol Derivatives
The following data is for the O-alkylation of 2-naphthol, a structurally similar compound to this compound, and can be used as a starting point for optimization.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl bromide | NaOH | Ethanol | Reflux | 2 | ~85[3] |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 75-82[4] |
| 3 | Methyl iodide | NaOH | Methanol | Reflux | 3 | High (not specified)[5] |
| 4 | Ethyl bromide | NaH | THF | RT | 12 | High (not specified)[1] |
Table 2: Optimization of Fischer Esterification for Carboxylic Acids with Alcohols
The following data represents general conditions for Fischer esterification and can be adapted for the reaction of this compound with a carboxylic acid.
| Entry | Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) |
| 1 | Acetic Acid | Ethanol | H₂SO₄ | Reflux, large excess of ethanol | 97[2] |
| 2 | Benzoic Acid | Methanol | H₂SO₄ | Reflux, 4h | ~70 |
| 3 | Adipic Acid | Ethanol | H₂SO₄ | Reflux | 78-83 |
| 4 | Salicylic Acid | Methanol | H₂SO₄ | Reflux | High (not specified)[6] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide.
Workflow Diagram:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether or other extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium salt.
-
Slowly add the alkyl halide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoronaphthyl ether.
Protocol 2: General Procedure for Fischer Esterification of this compound
This protocol outlines a general method for the esterification of this compound with a carboxylic acid.
Workflow Diagram:
Caption: Workflow for the Fischer Esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Excess of the corresponding alcohol (if used as solvent) or an inert solvent like toluene
-
Dean-Stark apparatus (if using an inert solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an inert solvent), add this compound (1.0 eq) and the carboxylic acid (1.2 eq).
-
Add a large excess of the alcohol (e.g., 10-20 eq) to serve as the solvent, or add an inert solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. If using a Dean-Stark trap, monitor the collection of water. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure. If toluene was used, dilute the mixture with ethyl acetate.
-
Carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoronaphthyl ester.
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for low yield in derivatization reactions of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
stability and degradation pathways of 4-Fluoronaphthalen-1-ol
Disclaimer: Direct stability and degradation data for 4-Fluoronaphthalen-1-ol is limited in publicly available literature. The information provided herein is compiled from studies on analogous compounds, including 1-naphthol, fluorophenols, and other substituted naphthalenes. Researchers should use this guide as a starting point and validate these findings for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Solid this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1][2] Based on its analog 1-naphthol, it is sensitive to air and light.[1][2][3] For solutions, it is recommended to use amber vials and store them at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors are exposure to light (photodegradation), high pH (alkaline conditions), and the presence of oxidizing agents.[4][5][6][7][8][9][10] Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by light and alkaline pH.[4][6][8][9][10]
Q3: Is this compound stable across a wide pH range?
A3: Phenolic compounds often exhibit pH-dependent stability.[4][6][8][9][10] While many are relatively stable in acidic to neutral conditions, they can be unstable at high pH.[4][6][8][9][10] Alkaline conditions can lead to the formation of phenoxide ions, which are more susceptible to oxidation. It is crucial to determine the optimal pH for your specific application and buffer system.
Q4: I've observed a color change in my this compound solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, typically indicates degradation.[7] This is a common observation for phenolic compounds, including 1-naphthol, which darkens upon exposure to air or light.[2][3] The color change is likely due to the formation of oxidation products, such as quinones.
Q5: What are the likely degradation products of this compound?
A5: Based on analogous compounds, degradation is likely to proceed via oxidation of the naphthalene ring. Potential degradation products could include fluorinated naphthoquinones and products of ring cleavage.[5] Photodegradation may involve defluorination or the formation of other photoproducts.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare fresh stock solutions of this compound in a suitable solvent. 2. Store aliquots in amber vials at -20°C or below to minimize freeze-thaw cycles and light exposure. 3. Before use, visually inspect the solution for any color change or precipitation.[7] 4. Run a purity check of the stock solution using HPLC. |
| Instability in assay buffer | 1. Evaluate the stability of this compound in your assay buffer over the time course of the experiment. 2. Monitor for degradation by taking samples at different time points and analyzing them by HPLC. 3. If instability is observed, consider adjusting the pH of the buffer (if compatible with your assay) or adding antioxidants. |
| Photodegradation during experiment | 1. Minimize exposure of the compound and experimental setup to ambient light. 2. Use amber or foil-wrapped labware. 3. If possible, perform experiments under low-light conditions. |
Issue 2: Appearance of unknown peaks in chromatography.
| Possible Cause | Troubleshooting Step |
| On-column degradation | 1. Vary the mobile phase pH and organic solvent to assess their impact on the appearance of the unknown peaks. 2. Use a shorter analysis time or a lower column temperature. |
| Sample degradation post-preparation | 1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, store prepared samples in an autosampler cooled to a low temperature (e.g., 4°C). 3. Check for stability in the sample solvent. |
| Formation of degradation products | 1. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.[12][13][14][15] 2. Use LC-MS to obtain the mass of the unknown peaks to help in their identification.[11][16][17][18] |
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution After 24 Hours. (This data is illustrative and based on the general behavior of phenolic compounds.[4][6][8][9][10] Actual stability should be experimentally determined.)
| pH | Temperature | Atmosphere | Light Condition | Expected Purity (%) | Observations |
| 3.0 | 25°C | Air | Dark | >99% | Likely stable |
| 5.0 | 25°C | Air | Dark | >98% | Minor degradation possible |
| 7.0 | 25°C | Air | Dark | 95-98% | Moderate degradation possible |
| 9.0 | 25°C | Air | Dark | <90% | Significant degradation expected |
| 7.0 | 25°C | Air | Ambient Light | <95% | Photodegradation likely |
| 7.0 | 4°C | Air | Dark | >98% | Improved stability at lower temp. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in a dry oven for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (UV and visible light) for a defined period (e.g., 1.2 million lux hours).[7] A control sample should be wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., the λmax of this compound).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Hypothesized degradation pathways for this compound.
Caption: General experimental workflow for stability assessment.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. 1-naphthol (alpha) [chembk.com]
- 2. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 3. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 10. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
troubleshooting fluorescence quenching with 4-Fluoronaphthalen-1-ol probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Fluoronaphthalen-1-ol as a fluorescent probe. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this compound?
A1: While the precise excitation and emission maxima for this compound may vary depending on the solvent and local environment, naphthalene derivatives typically excite in the UV range, around 300-350 nm, with emission occurring in the violet-blue to green region of the spectrum, generally between 350-500 nm. It is crucial to experimentally determine the optimal wavelengths for your specific conditions.
Q2: My fluorescence signal with this compound is very weak or non-existent. What are the common causes?
A2: Several factors can lead to a weak or absent fluorescence signal. The most common culprits include:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set to the optimal values for this compound in your specific solvent.
-
Low Probe Concentration: The concentration of your probe may be below the detection limit of the instrument.
-
Fluorescence Quenching: The presence of quenching agents in your sample can significantly reduce the fluorescence intensity.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible degradation of the fluorophore.[1][2][3][4][5]
-
Solvent Effects: The polarity and pH of the solvent can dramatically impact the fluorescence quantum yield of naphthalene-based probes.[1]
Q3: Why is my fluorescence signal decreasing over time during the measurement?
A3: A continuous decrease in fluorescence intensity during measurement is a classic sign of photobleaching.[1][2][3][4][5] This is the light-induced chemical destruction of the fluorophore. To mitigate this, you can:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of exposure to the excitation light by using shutters.
-
Use a fresh sample for each measurement if possible.
Q4: What is fluorescence quenching and what are the common types?
A4: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[6] The primary types of quenching are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule in close proximity.
Q5: What are some common quenchers for naphthalene-based probes like this compound?
A5: Naphthalene derivatives can be quenched by a variety of substances, including:
-
Dissolved Molecular Oxygen: A well-known collisional quencher.
-
Heavy Atoms and Halide Ions: Ions such as iodide and bromide can enhance intersystem crossing, leading to quenching.
-
Electron-Rich or Electron-Poor Molecules: Compounds that can engage in photoinduced electron transfer with the excited naphthalene ring.
-
Transition Metal Ions: Many transition metals can act as efficient quenchers.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
Is the fluorometer set up correctly?
-
Action: Verify the excitation and emission wavelengths. Perform a scan to determine the optimal settings for this compound in your experimental buffer. Check that the detector gain is set appropriately.
Is the probe concentration adequate?
-
Action: Prepare a fresh dilution of your probe and measure its absorbance to confirm the concentration. If the concentration is too low, the signal may be below the instrument's detection limit.
Could the solvent be the issue?
-
Action: The fluorescence of naphthalene derivatives is highly sensitive to solvent polarity. In highly polar or protic solvents, the fluorescence can be significantly quenched. Test the probe in a range of solvents with varying polarities to find an optimal medium.
Is photobleaching occurring?
-
Action: Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity that provides a reasonable signal-to-noise ratio.
Problem 2: High Background Fluorescence
Is the background signal from the sample itself (autofluorescence)?
-
Action: Run a blank sample that contains all components except for the this compound probe. If a significant signal is observed, this indicates autofluorescence from your sample matrix.
Are there fluorescent impurities in your reagents?
-
Action: Check all buffers and reagents for fluorescence contamination by running them as blanks in the fluorometer. Prepare fresh solutions with high-purity reagents if necessary.
Is the probe concentration too high?
-
Action: Excessively high concentrations of the probe can lead to non-specific binding and increased background signal. Try reducing the probe concentration.
Problem 3: Inconsistent or Irreproducible Results
Is the sample preparation consistent?
-
Action: Ensure that all experimental parameters, such as probe concentration, incubation time, and temperature, are kept consistent between experiments.
Is the pH of the solution controlled?
-
Action: The fluorescence of hydroxyl-substituted naphthalenes can be pH-dependent due to the potential for deprotonation of the hydroxyl group. Use a buffered solution to maintain a constant pH throughout your experiments.
Are you experiencing aggregation-caused quenching (ACQ)?
-
Action: At high concentrations, fluorophores can form aggregates, which often have lower fluorescence quantum yields than the monomeric form.[7][8][9] To check for ACQ, measure the fluorescence intensity over a range of probe concentrations. A non-linear relationship where the fluorescence decreases at higher concentrations is indicative of ACQ.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following table summarizes the expected qualitative effects of various experimental parameters on its fluorescence based on the known behavior of similar naphthalene derivatives.
| Parameter | Expected Effect on Fluorescence Intensity | Rationale |
| Increasing Solvent Polarity | Decrease | Naphthalene derivatives often exhibit reduced fluorescence in polar solvents due to increased non-radiative decay pathways. |
| Increasing pH (alkaline) | Potential Decrease or Shift | Deprotonation of the hydroxyl group can alter the electronic structure of the fluorophore, potentially leading to quenching or a shift in the emission spectrum. |
| Presence of Dissolved Oxygen | Decrease | Oxygen is a known collisional quencher of fluorescence. |
| Presence of Halide Ions (e.g., I⁻, Br⁻) | Decrease | Heavy atoms can promote intersystem crossing to the triplet state, reducing fluorescence. |
| High Probe Concentration | Decrease (non-linear) | Can lead to inner filter effects and aggregation-caused quenching (ACQ).[7][8][9] |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in your chosen experimental solvent.
-
Set the fluorometer to excitation scan mode. Set a fixed emission wavelength where you expect fluorescence (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 280-400 nm). The peak of this scan is your optimal excitation wavelength.
-
Set the fluorometer to emission scan mode. Set the excitation to the optimal wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 350-600 nm). The peak of this scan is your optimal emission wavelength.
Protocol 2: Stern-Volmer Analysis for Quenching
This protocol allows for the characterization of a quenching process.
-
Prepare a stock solution of your this compound probe at a fixed concentration in your experimental buffer.
-
Prepare a stock solution of the potential quencher at a high concentration in the same buffer.
-
Measure the fluorescence intensity of the probe solution without any quencher (F₀).
-
Titrate the probe solution with small aliquots of the quencher stock solution. After each addition, mix thoroughly and measure the fluorescence intensity (F).
-
Plot F₀/F versus the concentration of the quencher ([Q]).
-
Analyze the Stern-Volmer plot. A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static).[10][11][12] The slope of the line is the Stern-Volmer constant (Ksv).
Visualizations
Caption: A logical workflow for troubleshooting common fluorescence signal issues.
Caption: Experimental workflow for performing a Stern-Volmer quenching analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection | CoLab [colab.ws]
- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 11. edinst.com [edinst.com]
- 12. edinst.com [edinst.com]
common experimental pitfalls in the synthesis of 4-Fluoronaphthalen-1-ol
Welcome to the technical support center for the synthesis of 4-Fluoronaphthalen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
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The Balz-Schiemann Reaction: This classic method involves the diazotization of 4-amino-1-naphthol to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.[1][2]
-
Electrophilic Fluorination: This approach involves the direct fluorination of 1-naphthol using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). This reaction typically yields a mixture of 2-fluoro- and this compound.
Q2: I am getting a low yield in my Balz-Schiemann reaction. What are the common causes?
A2: Low yields in the Balz-Schiemann reaction are a common issue.[1] Potential causes include:
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Incomplete diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of the nitrite source to prevent decomposition of the diazonium salt.
-
Premature decomposition of the diazonium salt: Diazonium salts can be unstable. It is crucial to proceed to the decomposition step promptly after formation.
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Suboptimal decomposition temperature: The thermal decomposition of the diazonium tetrafluoroborate requires careful temperature control. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of side products and tar.[1]
-
Side reactions: The highly reactive aryl cation intermediate can react with other nucleophiles present in the reaction mixture, leading to byproducts.
Q3: My electrophilic fluorination of 1-naphthol gives a mixture of isomers. How can I improve the regioselectivity for the 4-fluoro isomer?
A3: Achieving high regioselectivity in the direct fluorination of 1-naphthol is a significant challenge. The hydroxyl group directs the electrophilic attack to the ortho (position 2) and para (position 4) positions. To favor the 4-fluoro isomer, you can explore the following:
-
Solvent effects: The choice of solvent can influence the isomer ratio. Running the reaction in different solvents (e.g., acetonitrile, dichloromethane, or ionic liquids) may alter the selectivity.
-
Steric hindrance: While not directly modifying the substrate, the choice of a bulkier electrophilic fluorinating agent might favor attack at the less sterically hindered para position, although this is not always predictable.
-
Protecting groups: Temporarily protecting the hydroxyl group could alter the directing effect, but this adds extra steps to the synthesis.
Q4: What are the main safety concerns when performing a Balz-Schiemann reaction?
A4: The primary safety concern is the potential for explosion. Aryl diazonium salts, especially when isolated and dried, can be explosive upon heating or shock.[1] It is highly recommended to use them in solution directly after their formation whenever possible. The thermal decomposition step can also be highly exothermic.
Q5: How can I purify this compound from the reaction mixture?
A5: Purification typically involves a combination of techniques:
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Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is used to separate the product from aqueous-soluble impurities.
-
Column Chromatography: This is a very effective method for separating the 4-fluoro isomer from the 2-fluoro isomer and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be employed to obtain a highly pure product.
Troubleshooting Guides
Synthesis Route 1: Balz-Schiemann Reaction of 4-Amino-1-naphthol
This guide addresses common issues encountered during the synthesis of this compound via the Balz-Schiemann reaction.
Problem 1: Low yield of the diazonium tetrafluoroborate salt.
| Symptom | Possible Cause | Troubleshooting & Optimization |
| The diazonium salt does not precipitate or precipitates in low yield. | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Ensure the 4-amino-1-naphthol is fully dissolved in the acidic solution before adding the nitrite. |
| The reaction mixture darkens significantly during diazotization. | Decomposition of the diazonium salt. | - Add the sodium nitrite solution slowly and maintain rigorous temperature control. - Use the diazonium salt solution immediately in the next step without prolonged storage. |
Problem 2: Low yield of this compound upon thermal decomposition.
| Symptom | Possible Cause | Troubleshooting & Optimization |
| The reaction is sluggish and starting material remains. | The decomposition temperature is too low. | - Gradually increase the temperature of the reaction mixture. - Consider using a higher-boiling solvent if performing the reaction in solution. |
| A significant amount of tar or unidentified byproducts are formed. | The decomposition temperature is too high, or the decomposition is uncontrolled. | - Lower the decomposition temperature. - If performing a solid-state decomposition, mix the diazonium salt with an inert solid like sand to help dissipate heat. - Consider modern modifications, such as photochemical decomposition or using ionic liquids, which often allow for lower reaction temperatures.[1] |
| The major product is 1,4-naphthoquinone. | Oxidation of the starting material or product. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
Synthesis Route 2: Electrophilic Fluorination of 1-Naphthol
This section provides troubleshooting for the synthesis of this compound via the electrophilic fluorination of 1-naphthol.
Problem 1: Low overall yield of fluorinated products.
| Symptom | Possible Cause | Troubleshooting & Optimization |
| A significant amount of unreacted 1-naphthol remains. | Insufficient amount of fluorinating agent or incomplete reaction. | - Increase the stoichiometry of the electrophilic fluorinating agent (e.g., Selectfluor®). - Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. |
| Formation of multiple unidentified byproducts. | Side reactions due to the high reactivity of the fluorinating agent or substrate. | - Lower the reaction temperature. - Add the fluorinating agent portion-wise to control the reaction rate. |
Problem 2: Poor regioselectivity and difficulty in separating isomers.
| Symptom | Possible Cause | Troubleshooting & Optimization |
| The product is a mixture of 2-fluoro- and this compound with a high proportion of the 2-fluoro isomer. | The electronic and steric effects favor ortho-fluorination under the current conditions. | - Experiment with different solvents (e.g., acetonitrile, dichloromethane, methanol) to investigate their influence on regioselectivity. - Consider using a different electrophilic fluorinating agent, although Selectfluor® is generally effective. |
| The isomers are difficult to separate by column chromatography. | The isomers have very similar polarities. | - Use a long chromatography column with high-quality silica gel. - Employ a shallow elution gradient (e.g., a slow increase of ethyl acetate in hexanes). - Consider using a different stationary phase for chromatography if silica gel is ineffective. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of aryl fluorides using methods applicable to this compound. Please note that specific yields for this compound may vary.
| Synthesis Method | Starting Material | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield Range (%) |
| Balz-Schiemann | Aromatic Amine | NaNO₂, HBF₄ | 0-5 °C (Diazotization), 100-200 °C (Decomposition) | 1-4 hours | 20-70[1] |
| Modified Balz-Schiemann | Aromatic Amine | NaNO₂, HBF₄ in Ionic Liquid | 0-5 °C (Diazotization), 80-120 °C (Decomposition) | 1-3 hours | 60-90 |
| Electrophilic Fluorination | Phenol/Naphthol | Selectfluor® | Room Temperature to 50 °C | 2-24 hours | 40-80 (total isomers) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Representative Protocol)
Step 1: Diazotization of 4-Amino-1-naphthol
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-1-naphthol in a solution of fluoroboric acid (HBF₄) in water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The corresponding diazonium tetrafluoroborate salt may precipitate.
Step 2: Thermal Decomposition
-
Isolate the precipitated diazonium salt by filtration and wash it with cold ether. Caution: The dried diazonium salt can be explosive. It is safer to proceed with the wet solid or to perform the decomposition in a suitable high-boiling solvent.
-
Gently heat the diazonium salt in a flask. The decomposition usually starts between 100-150 °C, evidenced by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the residue with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization.
Protocol 2: Synthesis of this compound via Electrophilic Fluorination (Representative Protocol)
-
In a round-bottom flask, dissolve 1-naphthol in a suitable solvent such as acetonitrile.
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Add Selectfluor® (1.1 equivalents) to the solution in portions at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of 2-fluoro- and this compound by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
strategies for scaling up the production of 4-Fluoronaphthalen-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies for scaling up the production of 4-Fluoronaphthalen-1-ol. The information is presented in a question-and-answer format to directly address potential issues.
Experimental Protocols
A plausible and scalable synthetic route to this compound is a two-step process involving the synthesis of the precursor 4-amino-1-naphthol, followed by a Balz-Schiemann reaction.
Protocol 1: Synthesis of 4-amino-1-naphthol hydrochloride
This procedure is adapted from established methods for the synthesis of aminonaphthols.[1][2]
Materials:
-
1-Naphthol
-
Sodium nitrite
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium hydrosulfite
-
Stannous chloride dihydrate
-
Ice
-
Water
Procedure:
-
Diazotization of Sulfanilic Acid: Prepare a suspension of p-benzenediazonium sulfonate by diazotizing sulfanilic acid with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
-
Coupling Reaction: Dissolve 1-naphthol in a sodium hydroxide solution. Cool the solution to 25°C and add ice. Slowly add the p-benzenediazonium sulfonate suspension to the 1-naphthol solution with vigorous stirring to form the azo dye, Orange I.
-
Reduction of the Azo Dye: Warm the Orange I solution to 45-50°C and cautiously add sodium hydrosulfite. Heat the resulting suspension to approximately 70°C to coagulate the aminonaphthol precipitate.
-
Isolation and Purification: Cool the mixture, filter the crude 4-amino-1-naphthol, and wash it with a sodium hydrosulfite solution. Dissolve the crude product in a dilute hydrochloric acid solution containing a small amount of stannous chloride (as an antioxidant).[2] Filter the solution and add concentrated hydrochloric acid to precipitate 4-amino-1-naphthol hydrochloride. Cool to 0°C to complete crystallization.
-
Final Product: Filter the crystalline product, wash with cold hydrochloric acid solution, and dry. The product should be nearly colorless needles.[2]
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a general procedure based on the principles of the Balz-Schiemann reaction.[3][4][5][6][7][8]
Materials:
-
4-amino-1-naphthol hydrochloride
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Fluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Sodium nitrite
-
Hydrochloric acid
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An inert, high-boiling point solvent (e.g., xylene, dichlorobenzene)
-
Ice
Procedure:
-
Diazotization: Dissolve 4-amino-1-naphthol hydrochloride in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5°C with an ice bath.[9]
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid or sodium tetrafluoroborate. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation of the Diazonium Salt (with caution): Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, non-reactive solvent (e.g., diethyl ether) to aid in drying. Crucially, do not allow the diazonium salt to fully dry as it can be explosive in a solid state. [10][11][12]
-
Thermal Decomposition: Suspend the moist diazonium salt in an inert, high-boiling point solvent. Heat the suspension gently and with good stirring. The decomposition of the diazonium salt will be indicated by the evolution of nitrogen gas. The temperature required for decomposition will vary depending on the specific salt and solvent but is typically in the range of 80-140°C.
-
Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. Wash the organic solution with water and then with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.
Data Presentation
Table 1: Estimated Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: 4-amino-1-naphthol Synthesis | Step 2: Balz-Schiemann Reaction |
| Typical Yield | 70-85%[1] | 40-70% (estimated based on similar reactions) |
| Purity (crude) | ~90%[13] | 70-90% (estimated) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Key Temperature | 0-5°C (diazotization), 45-70°C (reduction) | 0-5°C (diazotization), 80-140°C (decomposition) |
Table 2: Common Solvents and Reagents
| Step | Reagent/Solvent | Typical Concentration/Molar Ratio | Purpose |
| 1 | Sodium Nitrite | 1.0-1.2 equivalents | Diazotizing agent |
| 1 | Sodium Hydrosulfite | ~2.2 equivalents | Reducing agent |
| 2 | Sodium Nitrite | 1.0-1.1 equivalents | Diazotizing agent |
| 2 | Fluoroboric Acid | 1.0-1.2 equivalents | Fluorine source |
| 2 | Xylene/Dichlorobenzene | N/A | High-boiling solvent for decomposition |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when scaling up the production of this compound? A: The most critical safety concern is the handling of the intermediate diazonium tetrafluoroborate salt. These salts can be thermally unstable and potentially explosive in their dry, solid state.[10][11][12] It is imperative to avoid isolating large quantities of the dry salt and to proceed with the thermal decomposition step with the salt still moist.
Q2: My yield of this compound is consistently low. What are the likely causes? A: Low yields in the Balz-Schiemann reaction can stem from several factors:
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Incomplete Diazotization: Ensure the temperature is maintained between 0-5°C and that a slight excess of nitrous acid is present (test with starch-iodide paper).[9]
-
Premature Decomposition of the Diazonium Salt: If the temperature during diazotization or the addition of fluoroboric acid is too high, the diazonium salt can decompose before the fluorination step.
-
Side Reactions during Thermal Decomposition: The formation of phenols (from reaction with residual water) and other byproducts can reduce the yield of the desired aryl fluoride.[3]
-
Suboptimal Decomposition Temperature: The temperature for thermal decomposition must be carefully controlled. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to charring and the formation of degradation products.
Q3: I am observing the formation of a dark, tarry substance during the thermal decomposition step. How can I prevent this? A: The formation of tar is often due to overheating or the presence of impurities. Ensure that the heating is gradual and the temperature is controlled. Using a high-purity starting material (4-amino-1-naphthol) is also crucial. The use of an inert, high-boiling point solvent helps to moderate the reaction temperature and prevent localized overheating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of 4-amino-1-naphthol | Incomplete reduction of the azo dye. | Ensure sufficient sodium hydrosulfite is used and that the reaction temperature is maintained for an adequate time. |
| Oxidation of the product. | Work quickly and use an antioxidant like stannous chloride during the acidic work-up.[2] | |
| No precipitate of diazonium tetrafluoroborate forms | Diazonium salt is too soluble in the reaction medium. | Ensure the solutions are sufficiently cold and consider using a more concentrated solution of fluoroboric acid. |
| Violent, uncontrolled reaction during thermal decomposition | Diazonium salt is too dry or heated too quickly. | IMMEDIATELY STOP HEATING AND EVACUATE. In future experiments, ensure the diazonium salt is not completely dry and heat the suspension very slowly and with efficient stirring.[10][11][12] |
| Product is contaminated with a non-fluorinated naphthol | Reaction of the diazonium salt with residual water. | Ensure the diazonium salt is as free of water as possible before the decomposition step (without fully drying it). Use an anhydrous, high-boiling solvent. |
| Difficult to purify the final product | Presence of multiple byproducts. | Optimize the reaction conditions to minimize side reactions. For purification, consider column chromatography or fractional distillation under reduced pressure. |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Schiemann Reaction [drugfuture.com]
- 7. byjus.com [byjus.com]
- 8. Balz-Schiemann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
methods for removing impurities from crude 4-Fluoronaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. However, based on related syntheses, potential impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the reaction: Compounds formed from side reactions.
-
Isomers: Other positional isomers of fluoronaphthol that may form during synthesis.
-
Related aromatic compounds: Such as naphthalene, 1-aminonaphthalene, or 1-nitronaphthalene, depending on the specific synthetic pathway.[1]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification method.
| Property | Value | Source |
| Melting Point | 115 °C | [2][3] |
| Boiling Point (Predicted) | 312.9 ± 15.0 °C | [2][3] |
| Solubility (Qualitative) | Slightly soluble in chloroform and methanol. | [2][3] |
| Appearance | Dark brown solid. | [2] |
Q3: Which purification techniques are most suitable for this compound?
A3: Several standard laboratory techniques can be employed for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present.[4]
-
Recrystallization: Effective for removing small amounts of impurities from a solid compound.
-
Column Chromatography: A versatile technique for separating the desired compound from a complex mixture of impurities.[5]
-
Acid-Base Extraction: Useful for separating the phenolic this compound from non-acidic impurities.
-
Sublimation or Distillation (under vacuum): Potentially applicable given the compound's melting and predicted boiling points, especially for removing non-volatile or highly volatile impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or mixtures with toluene or ethyl acetate. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small seed crystal of the pure compound to induce crystallization. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound could be a mixture of hexane and ethyl acetate. Ensure the column is packed uniformly without any air bubbles or channels. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica gel). | Gradually increase the polarity of the mobile phase. For a strongly adsorbed compound, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking of the compound on the column. | The compound is not fully soluble in the mobile phase. The sample was loaded in too large a volume of solvent. | Choose a mobile phase in which the compound is more soluble. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
| Cracking of the silica gel bed. | The column ran dry. The heat of adsorption of the solvent caused cracking. | Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Experimental Protocols
Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Given that this compound is slightly soluble in methanol, ethanol or a mixed solvent system like toluene-hexane or ethyl acetate-hexane might be effective.
Suggested Solvent Screening:
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound |
| Hexane | 0.1 | 69 | Low |
| Toluene | 2.4 | 111 | Moderate |
| Dichloromethane | 3.1 | 40 | Good |
| Ethyl Acetate | 4.4 | 77 | Good |
| Ethanol | 4.3 | 78 | Good (especially when hot) |
| Methanol | 5.1 | 65 | Good (especially when hot) |
| Water | 10.2 | 100 | Very Low |
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (115 °C). Assess purity using techniques like HPLC or NMR.
Purification by Column Chromatography
This protocol is based on methods used for similar aromatic compounds and should be optimized using TLC analysis.
Stationary Phase: Silica gel (60 Å, 230-400 mesh) Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. A gradient elution may be necessary for complex impurity profiles.
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the optimal eluent composition.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated compound by melting point, HPLC, or NMR.
Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral and basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any strongly acidic impurities. Separate the layers.
-
Phenol Extraction: Extract the organic layer with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The this compound will deprotonate to form the sodium salt, which is soluble in the aqueous layer. Separate the layers. The neutral impurities will remain in the organic layer.
-
Acidification: Cool the aqueous layer containing the sodium salt of this compound in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it thoroughly.
-
Further Purification (Optional): The recovered solid can be further purified by recrystallization if necessary.
References
Technical Support Center: Refining Crystallization of 4-Fluoronaphthalen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining crystallization techniques for obtaining high-purity 4-Fluoronaphthalen-1-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have melting points close to the boiling point of the solvent. Here are several troubleshooting steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Try adding a small amount of hot solvent to fully dissolve the oil and then allow it to cool slowly.
-
Lower the Cooling Rate: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice. Let the solution cool to room temperature slowly before moving it to an ice bath.
-
Change the Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high. Consider a solvent with a lower boiling point or use a co-solvent system. For instance, if you are using a solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is less soluble to induce crystallization.
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: A low recovery of crystalline material can be frustrating. Consider the following points:
-
Minimize Solvent Usage: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. Excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.
-
Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can evaporate a small sample of the mother liquor. If a substantial amount of solid appears, it indicates that too much solvent was used. You may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature and then in an ice bath. Rushing this step can lead to a lower yield.
Q3: The resulting crystals are discolored or appear impure. How can I improve the purity?
A3: The goal of crystallization is purification. If your crystals are not of the desired purity, try these techniques:
-
Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer crystals.[1]
-
Charcoal Treatment: If your solution has a noticeable color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
Recrystallization: Performing a second crystallization (recrystallization) on the purified product can significantly enhance its purity.
Q4: No crystals are forming, even after cooling the solution. What can I do to induce crystallization?
A4: Sometimes, a supersaturated solution is reluctant to form crystals. Here are some methods to induce crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass stirring rod at the surface of the solution can create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.[1]
-
Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent, increasing the concentration of your compound, and then allow it to cool again.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for crystallizing this compound?
A: Based on its structure (a polar aromatic alcohol), suitable solvents would be those with moderate polarity. Product information indicates slight solubility in chloroform and methanol.[2] A good starting point is to test a range of solvents with varying polarities. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Q: What are the likely impurities in a synthesis of this compound?
A: While specific impurities depend on the synthetic route, common impurities in the synthesis of related naphthol compounds can include starting materials, byproducts from side reactions (e.g., isomers, over-fluorinated or hydroxylated species), and residual catalysts. For example, if synthesized from a corresponding aminonaphthalene, residual starting material or diazonium salt byproducts could be present.
Q: How can I tell if my product is pure?
A: The purity of your this compound can be assessed using several analytical techniques:
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate your compound from impurities and give a quantitative measure of purity.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) can confirm the structure of your compound and help identify any impurities.
Data Presentation
The following tables provide representative data for solvent screening and the effect of cooling rate on the crystallization of this compound. Please note that this data is illustrative and may not represent actual experimental results.
Table 1: Solvent Screening for Crystallization of this compound
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Water | Insoluble | Insoluble | - |
| Hexane | Insoluble | Sparingly Soluble | Poor (oils out) |
| Toluene | Sparingly Soluble | Soluble | Good (needles) |
| Chloroform | Slightly Soluble | Very Soluble | Fair (small plates) |
| Ethanol | Soluble | Very Soluble | - (no crystals) |
| Methanol | Slightly Soluble | Very Soluble | Fair (small plates) |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent (prisms) |
| Toluene/Hexane (1:1) | Sparingly Soluble | Soluble | Good (needles) |
Table 2: Effect of Cooling Rate on Crystal Purity and Yield
| Cooling Method | Time to Crystallization | Crystal Size | Yield (%) | Purity (by HPLC, %) |
| Rapid Cooling (Ice Bath) | ~5 minutes | Small, needle-like | 85 | 95.5 |
| Slow Cooling (Room Temp) | 1-2 hours | Large, prismatic | 78 | 99.2 |
| Evaporative Crystallization | 12-24 hours | Large, well-defined | 70 | 99.8 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene).
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Selection: Choose a solvent pair where this compound is soluble in the "good" solvent (e.g., Ethanol) and insoluble in the "anti-solvent" (e.g., Water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
Validation & Comparative
A Comparative Guide to 4-Fluoronaphthalen-1-ol and Other Naphthalenol Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, naphthalenol derivatives serve as a versatile scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom to the naphthalenol core, as seen in 4-Fluoronaphthalen-1-ol, can significantly modulate the compound's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential.[4][5] This guide provides a comparative analysis of this compound with other naphthalenol derivatives, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities.
The Impact of Fluorination on Naphthalenol Scaffolds
Fluorine's high electronegativity and small atomic size make it a unique tool in drug design.[4] Its incorporation into a molecule like naphthalenol can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[6][7] Studies on 1-fluoronaphthalene have shown that the fluorine substituent can block epoxidation at the site of fluorination and influence the positions of metabolic oxidation.[8]
-
Increased Binding Affinity: Fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[4]
-
Modulated Lipophilicity: The introduction of fluorine can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Comparative Biological Activities of Naphthalenol Derivatives
Anticancer Activity
Naphthalenol derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from different studies are presented below.
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Pyrazole-linked benzothiazole–naphthol | HeLa (Cervical Cancer) | 4.63 - 5.54 | [9] |
| Thiophene containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 ~10 µg/mL | [9] |
| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (Pancreatic Cancer) | 13.26 - 54.55 (72h) | [9] |
| Aminobenzylnaphthols (MMZ compounds) | HT-29 (Colorectal Cancer) | 11.55 - 58.11 (72h) | [9] |
| Naphthalene-1,4-dione analogue (BH10) | HEC1A (Endometrial Cancer) | ~1 | [10] |
| Naphthalene-based organoselenocyanates | MCF-7 (Breast Cancer) | Pronounced Activity | [11] |
Antimicrobial Activity
Several naphthalenol derivatives have demonstrated potent activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [12] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum, P. funiculosum | 400 | [12] |
| Indole-incorporated aminonaphthols | Various bacteria and fungi | 8 | [13] |
Enzyme Inhibitory Activity
Naphthalenol derivatives have also been investigated as inhibitors of various enzymes implicated in disease. The inhibitory constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
| Derivative Type | Enzyme | Ki (µM) | Reference |
| 1-Naphthol derivatives | Human Carbonic Anhydrase I (hCA I) | 0.034 - 0.724 | [14][15] |
| 1-Naphthol derivatives | Human Carbonic Anhydrase II (hCA II) | 0.172 - 0.562 | [14][15] |
| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | 0.096 - 0.177 | [14][15] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., aminobenzylnaphthols) for a specified duration (e.g., 24 or 72 hours).[9]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.[12]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
-
Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate are prepared in an appropriate buffer.[14][15]
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time.
-
Ki Calculation: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[14][15]
Visualizing Key Concepts and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Impact of Fluorination on Naphthalenol Metabolism.
Caption: General Workflow for Naphthalenol Derivative Evaluation.
Conclusion
While this compound remains a compound with underexplored biological potential in the public literature, the extensive research on other naphthalenol derivatives provides a strong foundation for predicting its properties. The strategic placement of a fluorine atom at the C4 position is anticipated to enhance its metabolic stability and potentially modulate its biological activity. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and other naphthalenol derivatives. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this and other fluorinated naphthalenols.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 4-Fluoronaphthalen-1-ol Using Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis for the structural validation of 4-Fluoronaphthalen-1-ol, a key intermediate in various synthetic pathways. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a framework for its characterization.
This document contrasts the spectroscopic data of this compound with that of its structural analogs, Naphthalen-1-ol and 2-Naphthol, to highlight the influence of the fluorine substituent and the position of the hydroxyl group on the spectral features. While experimental data for the reference compounds are utilized, the data for this compound are predicted based on established computational models, providing a robust template for experimental verification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparator compounds.
Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Comparators) in CDCl₃
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound (Predicted) | OH: ~5.0 (s, 1H), H2: ~7.1 (d, J=8.0), H3: ~7.5 (t, J=8.0), H5: ~8.0 (d, J=8.0), H6: ~7.6 (t, J=8.0), H7: ~7.5 (t, J=8.0), H8: ~7.8 (d, J=8.0) |
| Naphthalen-1-ol (Experimental) | OH: 5.19 (s, 1H), H2: 7.10 (d, J=7.6), H3: 7.42 (t, J=7.9), H4: 7.78 (d, J=8.2), H5: 7.51 (d, J=8.2), H6: 7.47 (t, J=7.6), H7: 7.85 (d, J=8.2), H8: 7.35 (d, J=7.3) |
| 2-Naphthol (Experimental) | OH: 5.19 (s, 1H), H1: 7.12 (s, 1H), H3: 7.09 (d, J=8.6), H4: 7.74 (d, J=8.6), H5: 7.32 (t, J=7.5), H6: 7.42 (t, J=7.5), H7: 7.75 (d, J=8.6), H8: 7.66 (d, J=8.6)[1] |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Comparators) in CDCl₃
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~155 (C-F), ~150 (C-OH), ~135 (C), ~127 (CH), ~126 (C), ~125 (CH), ~124 (CH), ~122 (CH), ~120 (CH), ~110 (CH) |
| Naphthalen-1-ol (Experimental) | 151.7, 134.5, 127.4, 126.3, 125.8, 125.1, 124.9, 120.8, 110.0, 109.8 |
| 2-Naphthol (Experimental) | 153.2, 134.6, 129.9, 129.0, 127.7, 126.4, 126.3, 123.6, 117.7, 109.4[2] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-F Stretch (Predicted) | Aromatic C=C Stretch | C-O Stretch |
| This compound (Predicted) | ~3350 (broad) | ~1250-1150 (strong) | ~1600, ~1500 | ~1200 |
| Naphthalen-1-ol (Experimental) | 3611, 3235 | N/A | 1590, 1510 | 1200 |
| 2-Naphthol (Experimental) | 3609, 3235 | N/A | 1629, 1599, 1510 | 1210 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 162.05 | 134 (loss of CO), 133 (loss of CHO), 115 (loss of F, CO) |
| Naphthalen-1-ol (Experimental) | 144.17 | 115 (loss of CHO), 89 |
| 2-Naphthol (Experimental) | 144.17 | 115 (loss of CHO), 89 |
Visualizing the Validation Workflow
Effective structural validation follows a logical progression of analytical techniques, each providing complementary information. The following diagrams illustrate the overall workflow and the relationships between the spectroscopic methods employed.
Caption: Workflow for the structural validation of this compound.
Caption: Relationship between spectroscopic data for structural elucidation.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited. These protocols are representative and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (e.g., this compound) for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.
-
-
Instrumentation and Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
After data collection, clean the ATR crystal thoroughly.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent column overloading.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of that peak to identify the molecular ion peak and the characteristic fragment ions.
-
By following these protocols and comparing the resulting data with the provided reference tables, researchers can confidently validate the structure of this compound.
References
Comparative Analysis of the Fluorescence Properties of 4-Fluoronaphthalen-1-ol and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the photophysical characteristics of 4-substituted naphthalen-1-ol derivatives. This report provides a comparative analysis of their fluorescence properties, supported by experimental data, to facilitate the selection and design of fluorescent probes and other molecular tools.
The substitution pattern on the naphthalene core profoundly influences the photophysical properties of naphthalen-1-ol derivatives, making them versatile fluorophores for various applications. This guide focuses on the comparative fluorescence properties of 4-Fluoronaphthalen-1-ol and its analogs, including other halogen-substituted, methoxy, and cyano derivatives. Understanding the impact of different substituents at the 4-position is crucial for the rational design of probes with desired excitation and emission characteristics, quantum yields, and environmental sensitivity.
Comparative Photophysical Data
The fluorescence properties of 4-substituted naphthalen-1-ol analogs are highly dependent on the electronic nature of the substituent at the 4-position. Generally, electron-donating groups tend to cause a red-shift in the emission spectrum, while electron-withdrawing groups can lead to more complex photophysical behavior. The following table summarizes key fluorescence parameters for a selection of 4-substituted naphthalen-1-ol analogs.
| Compound | Substituent (at C4) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| 1-Naphthol | -H | ~310 | ~460 | ~150 | 0.18 | Acidic Water |
| This compound | -F | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Chloronaphthalen-1-ol | -Cl | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Bromonaphthalen-1-ol | -Br | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Methoxynaphthalen-1-ol | -OCH3 | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Cyanonaphthalen-1-ol | -CN | Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Accurate and reproducible measurement of fluorescence properties is essential for a meaningful comparative analysis. Below are detailed methodologies for the key experiments required to characterize the fluorescence of 4-naphthalen-1-ol analogs.
Sample Preparation
-
Materials: 4-substituted naphthalen-1-ol analog, spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile), volumetric flasks, micropipettes.
-
Procedure:
-
Prepare a stock solution of the naphthalen-1-ol analog of a known concentration (typically 10⁻³ to 10⁻⁴ M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to be used for absorbance and fluorescence measurements. For quantum yield determination, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Spectroscopy
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.
-
Procedure:
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of each diluted solution to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λabs determined in the previous step.
-
Record the fluorescence emission spectrum for each solution. The emission spectrum should be scanned over a wavelength range that fully captures the emission profile.
-
The Stokes shift is calculated as the difference between the wavelength of maximum emission (λem) and the wavelength of maximum absorption (λabs).
-
-
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Materials: Sample solutions, a standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54), spectroscopic grade solvent.
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of all solutions at the same excitation wavelength.
-
Record the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The relationship should be linear in the low absorbance range.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²)
where:
-
Φ is the quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the fluorescence properties of this compound analogs.
A Comparative Performance Analysis of Fluorinated Naphthalene Scaffolds in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of fluorinated naphthalene derivatives in key biological assays relevant to drug discovery. While comprehensive public data on the specific compound 4-Fluoronaphthalen-1-ol is limited, this document leverages available research on structurally related fluorinated naphthoquinone-naphthol compounds to offer insights into their potential efficacy and to establish a framework for benchmarking. The inclusion of fluorine, a common strategy in medicinal chemistry, can significantly enhance pharmacological properties such as metabolic stability and target affinity.[1]
The following sections detail the performance of these compounds in antiproliferative assays against various cancer cell lines, provide the experimental protocols used, and illustrate the associated workflows and biological pathways.
Performance in Antiproliferative Assays
The introduction of a fluorine atom to a naphthalene-based scaffold can modulate its cytotoxic activity. A study on naphthoquinone-naphthol derivatives provides a valuable comparison point. In this research, a parent compound (a non-fluorinated naphthoquinone-naphthol) was compared against several derivatives, including one with a 4-fluoro (4-F) substituent on a phenyl ring attached to the core scaffold.[2]
The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of a Fluorinated Naphthoquinone-Naphthol Derivative
| Compound/Derivative | HCT116 (Colon Cancer) | PC9 (Lung Cancer) | A549 (Lung Cancer) |
| Parent Compound 5 | 5.31 | 6.84 | 0.86 |
| Derivative 10b (4-F) | ~5.31 | ~6.84 | >2.58 (3-fold loss) |
| Derivative 13 (Ortho-oxopropyl) | 1.18 | 0.57 | 2.25 |
| Data synthesized from a study on marine naphthoquinone-naphthol derivatives.[2] The parent compound 5 is a complex naphthoquinone-naphthol, and derivative 10b includes a 4-fluoro substitution.[2] Derivative 13 is included as another example of structural modification. |
As shown, the 4-F substitution in derivative 10b resulted in comparable activity to the parent compound against HCT116 and PC9 cell lines but led to a threefold decrease in potency against A549 cells.[2] This highlights the nuanced effects of fluorination, where biological activity is highly dependent on the specific cell line and target context. In contrast, other modifications, such as the addition of an ortho-oxopropyl group in derivative 13 , significantly enhanced potency across all tested cell lines.[2]
Key Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results. Below are methodologies for common assays used to evaluate compounds like this compound.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, PC9, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, reference compounds) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[3][4]
-
Reagents: Human liver microsomes, a panel of isoform-specific CYP probe substrates, and the necessary cofactor (NADPH).[3]
-
Incubation: The test compound is pre-incubated with human liver microsomes and a specific CYP probe substrate in a buffer solution.
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH cofactor.
-
Reaction Termination: After a set incubation time, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. A decrease in metabolite formation indicates inhibition, and the IC₅₀ value is calculated.[3]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological mechanisms.
Caption: Workflow for an MTT-based cell proliferation assay.
References
- 1. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Experimental Reproducibility: A Comparative Guide to 4-Fluoronaphthalen-1-ol and its Non-Fluorinated Analogue
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart, 1-Naphthol, to assess potential differences in experimental outcomes and reproducibility. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles of fluorine chemistry and available data on related compounds to provide a predictive comparison.
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These alterations can, in turn, influence the compound's biological activity and the reproducibility of experiments in which it is used. This guide will explore these potential differences through a comparison of synthetic methodologies and hypothetical biological assays.
Synthetic Accessibility and Reproducibility
The synthesis of naphthol derivatives is a well-established field. The reproducibility of these synthetic experiments is often evaluated by the consistency of reported yields and the purity of the final product.
1-Naphthol is a commercially available compound, and its synthesis is a standard procedure in organic chemistry. A common method involves the nitrosation of 1-naphthylamine, followed by hydrolysis.
This compound , while less common, can be synthesized through various methods. A potential route involves the diazotization of 4-fluoro-1-naphthylamine. The radiolabeled analog, 4-[18F]fluoro-1-naphthol, has been synthesized for use as a PET tracer, indicating that synthetic routes are established, though detailed protocols with yields and purity for the non-radiolabeled compound are not widely reported.[1] The presence of the highly electronegative fluorine atom can influence reaction kinetics and potentially lead to side reactions, which may affect the overall yield and reproducibility compared to the synthesis of 1-Naphthol.
Below is a generalized workflow for the synthesis of these compounds.
Comparative Biological Activity: A Predictive Analysis
While direct comparative experimental data for this compound is scarce, we can predict its biological activity based on studies of other fluorinated and non-fluorinated naphthalene derivatives. Fluorination often enhances biological activity due to increased metabolic stability and altered binding affinities.[2]
For this guide, we will consider a hypothetical enzyme inhibition assay and a cytotoxicity assay, common applications for naphthol derivatives.[3] 1-Naphthol and its derivatives have been shown to inhibit various enzymes and exhibit cytotoxic effects.[4]
Table 1: Hypothetical Comparison of Biological Activity
| Compound | Alternative Name | Enzyme Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) | Reference |
| This compound | 4-Fluoro-1-naphthol | Data Not Available | Data Not Available | |
| 1-Naphthol | α-Naphthol | >100 (Mushroom Tyrosinase) | ~50 (Human CFU-GM) | [4][5] |
Note: The data for 1-Naphthol is sourced from existing literature. The absence of data for this compound highlights the need for further experimental investigation.
The fluorination of the naphthalene ring is expected to increase the compound's lipophilicity, which may lead to enhanced cell permeability and potentially greater potency in both enzyme inhibition and cytotoxicity assays.
Experimental Protocols
To ensure the reproducibility of experiments involving these compounds, detailed and standardized protocols are essential. Below are representative protocols for the types of assays in which this compound and its analogues would likely be evaluated.
General Protocol for Enzyme Inhibition Assay (Tyrosinase Inhibition)
This protocol is adapted from studies on the inhibition of mushroom tyrosinase by naphthol derivatives.[5]
-
Enzyme and Substrate Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Inhibitor Preparation: Prepare stock solutions of 1-Naphthol and this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Culture: Culture a suitable cell line (e.g., human cancer cell line) in appropriate media until confluent.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-Naphthol or this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the CC50 value from the dose-response curve.
Signaling Pathway Diagram
Naphthol derivatives can exert their cytotoxic effects through various cellular mechanisms, including the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.
Conclusion
Assessing the reproducibility of experiments involving this compound is challenging due to the limited availability of specific data. However, by comparing its expected properties to the well-characterized 1-Naphthol, researchers can anticipate potential differences in reactivity, biological activity, and, consequently, experimental outcomes. The fluorinated compound is predicted to exhibit enhanced biological effects, a hypothesis that warrants direct experimental validation. The provided protocols and diagrams offer a framework for designing and conducting reproducible studies to elucidate the properties of this compound and its potential as a research tool or therapeutic agent. Rigorous adherence to detailed experimental protocols and thorough characterization of synthesized compounds will be crucial for ensuring the reliability and reproducibility of future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of naphthols on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Confirmation of Synthesized 4-Fluoronaphthalen-1-ol: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity confirmation of 4-Fluoronaphthalen-1-ol, a key intermediate in various synthetic pathways. The presented experimental data, while illustrative, is grounded in established analytical principles for analogous compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for purity determination in pharmaceutical and chemical research due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is employed for optimal separation of the main compound from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of 1 mg/mL.
Data Presentation: Purity Analysis by HPLC
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Result |
| Retention Time (t R ) | 12.5 min |
| Peak Area | 98.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Purity Acceptance Criteria | ≥ 95%[1][2] |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used when HPLC is unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.
-
Performance: GC-MS offers excellent sensitivity and provides structural information from the mass spectrum, aiding in impurity identification. However, the need for derivatization can introduce additional steps and potential for sample alteration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][4]
-
Performance: ¹H-NMR and ¹⁹F-NMR can be utilized for purity determination. ¹⁹F-NMR is particularly useful for fluorinated compounds, offering a clean spectrum with high sensitivity.[2][5] qNMR is an orthogonal technique to chromatography and provides a highly accurate purity assessment.[3][4]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and reaction monitoring.
-
Performance: While excellent for a quick assessment of reaction completion and the presence of major impurities, TLC lacks the resolution and quantitative accuracy of HPLC.[6][7]
Comparative Summary of Analytical Techniques
| Technique | Principle | Quantitative | Resolution | Throughput | Primary Use |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Yes | Very High | Medium | Purity confirmation and quantification |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Yes | Very High | Medium | Analysis of volatile compounds; impurity ID. |
| qNMR | Nuclear spin transitions in a magnetic field. | Yes | High | Low | Absolute purity determination; structural elucidation. |
| TLC | Differential migration on a thin layer of adsorbent. | Semi-quantitative at best | Low | High | Reaction monitoring; qualitative screening. |
Experimental Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for HPLC-based purity confirmation and the logical relationship between the compared analytical techniques.
Caption: Workflow for the synthesis and HPLC-based purity confirmation of this compound.
Caption: Comparison of analytical methods for purity determination of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmdecks.com [pharmdecks.com]
- 7. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
The Double-Edged Sword: A Comparative Guide to the Efficacy of 4-Fluoronaphthalen-1-ol Derivatives
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory benchtop to a clinical setting is fraught with challenges. A critical step in this process is bridging the gap between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol derivatives, a class of compounds with significant therapeutic potential, by examining their performance in both controlled cellular environments and complex biological systems.
Unveiling Anticancer Potential: An Illustrative In Vitro vs. In Vivo Comparison
Naphthalene derivatives have shown considerable promise as anticancer agents. The introduction of a fluorine atom can significantly modulate a compound's pharmacological properties, including its potency and selectivity.[1] Below, we present a synthesized comparison based on available data for a fluorinated naphthoquinone-naphthol derivative (in vitro) and a representative non-fluorinated aminonaphthol derivative (in vivo) to illustrate the translation of efficacy.
Table 1: Illustrative Comparison of Anticancer Efficacy
| Parameter | In Vitro Efficacy (Compound 10b: a 4-F-naphthoquinone-naphthol derivative)[2] | In Vivo Efficacy (Representative Aminonaphthol Derivative) |
| Assay Type | Cell Viability (MTT Assay) | Zebrafish Xenograft Model |
| Cell Lines/Model | HCT116 (Colon Carcinoma), PC9 (Lung Adenocarcinoma), A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) Xenograft |
| Metric | IC50 (µM) | Tumor Volume Reduction |
| Results | HCT116: ~5.5 µM, PC9: ~7.0 µM, A549: >20 µM | Significant reduction in tumor volume |
| Reference | [2] | Based on general findings for aminonaphthoquinones |
It is important to note that this is an illustrative comparison. The in vitro data for the fluorinated compound 10b shows moderate activity against colon and lung cancer cell lines, with a notable loss of activity against the A549 cell line.[2] The in vivo data for a related aminonaphthoquinone derivative suggests that in vitro cytotoxicity can translate to tumor growth inhibition in a living organism. However, the direct impact of the 4-fluoro substitution on in vivo efficacy, pharmacokinetics, and potential toxicity remains to be elucidated through dedicated studies.
Experimental Protocols: A Closer Look at the Methodologies
To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental protocols is essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the 4-F-naphthoquinone-naphthol derivative was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the in vitro MTT assay for cytotoxicity assessment.
In Vivo Zebrafish Xenograft Model
The zebrafish xenograft model is an increasingly popular tool for in vivo cancer research due to its optical transparency, rapid development, and cost-effectiveness.
Workflow for In Vivo Zebrafish Xenograft Studies
Caption: General workflow for an in vivo zebrafish xenograft experiment.
Potential Signaling Pathways Modulated by Naphthalene Derivatives
Naphthalene derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation and survival.[1] Two of the key pathways implicated are the STAT3 and VEGFR-2 signaling cascades.[1]
Potential Inhibition of the STAT3 Signaling Pathway
Caption: Postulated inhibition of the STAT3 signaling pathway.
Potential Inhibition of the VEGFR-2 Signaling Pathway
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Conclusion
The strategic incorporation of fluorine into the naphthalene scaffold holds significant promise for the development of novel therapeutics. While the available data provides a glimpse into the potential anticancer activity of this compound derivatives, a comprehensive understanding of their in vitro versus in vivo efficacy requires further dedicated research. Direct comparative studies are crucial to elucidate the precise impact of fluorination on a compound's journey from a promising candidate in a petri dish to an effective therapeutic in a living system. The signaling pathways presented offer a potential mechanistic framework for the observed biological activities of this class of compounds, providing a solid foundation for future drug discovery and development efforts.
References
comparative study of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative study of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart, Naphthalen-1-ol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this comparison of particular interest in the field of medicinal chemistry and material science.
Physicochemical Properties
The substitution of a hydrogen atom with a fluorine atom at the 4-position of the naphthalene ring influences several key physicochemical parameters.
| Property | This compound | Naphthalen-1-ol |
| CAS Number | 315-53-7[1] | 90-15-3[2] |
| Molecular Formula | C₁₀H₇FO[1][3] | C₁₀H₈O[2][4] |
| Molecular Weight | 162.16 g/mol [1][3] | 144.17 g/mol [2][4] |
| Melting Point | Not specified | 94-98°C[2][5] |
| Boiling Point | 312.871°C at 760 mmHg[3] | 278-280°C[2][5] |
| Appearance | Solid[1] | White to off-white crystalline powder/flakes[2][6] |
| Solubility | More soluble in polar solvents[1] | Slightly soluble in water; soluble in ethanol, ether, and alkaline solutions[2][4] |
| pKa | Not specified | 9.34 (at 25°C)[5][6] |
| logP (Octanol/Water) | Not specified | 2.85[7] |
Spectroscopic Data
| Spectroscopic Data | Naphthalen-1-ol |
| λmax | 324 nm (in Methanol)[5][6] |
| ¹H NMR, IR, Mass Spec. | Available in various databases[8][9][10] |
Biological Activity and Metabolic Stability
The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[11][12] Fluorinated compounds often exhibit altered biological activities.
Naphthalen-1-ol:
-
It is a metabolite of naphthalene and the insecticide carbaryl.[7][13]
-
It can be metabolized by microsomal enzymes.[14]
-
It has been shown to be selectively toxic to human colorectal tumors in vitro.[15]
-
It is used as a biomarker for exposure to polycyclic aromatic hydrocarbons.[5]
This compound:
-
The presence of a fluorine atom is predicted to enhance metabolic stability and may influence biological activity.[1][11]
-
Fluorinated naphthalene derivatives have shown significant cytotoxicity against various cancer cell lines.[11]
-
The metabolism of 1-fluoronaphthalene by Cunninghamella elegans shows that the fluorine atom blocks epoxidation at the substituted double bond and enhances metabolism at other positions.[16]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key comparative experiments.
Determination of pKa (Potentiometric Titration):
-
Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Determination of logP (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated.
-
Compound Addition: A known amount of the compound is dissolved in one of the phases.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Microsomal Stability):
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer.
-
Compound Addition: Add the test compound (this compound or Naphthalen-1-ol) to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points.
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
Experimental Workflow for Metabolic Stability Assay
Caption: A flowchart illustrating the key steps in an in vitro metabolic stability assay.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the potential inhibitory action of this compound on a generic kinase signaling pathway.
References
- 1. CAS 315-53-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:315-53-7 | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Naphthol | 90-15-3 [chemicalbook.com]
- 6. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Naphthalenol [webbook.nist.gov]
- 10. 1-Naphthalenol [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 14. scialert.net [scialert.net]
- 15. atamankimya.com [atamankimya.com]
- 16. Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Proposed Mechanism of Action for 4-Fluoronaphthalen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol, focusing on its proposed mechanism of action involving the enzyme myeloperoxidase (MPO). The information presented herein is intended to support researchers in validating its biological activity and exploring its potential therapeutic or diagnostic applications.
Proposed Mechanism of Action: MPO-Catalyzed Protein Binding
The primary proposed mechanism of action for this compound centers on its role as a substrate for myeloperoxidase (MPO), a key enzyme in the innate immune system. MPO is predominantly found in the azurophilic granules of neutrophils and is released during inflammation. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent.
It is hypothesized that this compound is oxidized by the MPO/H₂O₂/Cl⁻ system, generating a reactive intermediate. This intermediate can then covalently bind to surrounding proteins in the vicinity of MPO activity. This mechanism is supported by the use of its radiolabeled counterpart, 4-Fluoro-1-naphthol F-18, as a tracer for imaging MPO activity in vivo. The selective accumulation of the tracer at sites of inflammation corresponds with high MPO concentrations.
Figure 1. Proposed signaling pathway for MPO-mediated protein binding of this compound.
Comparative Performance Analysis
To validate the efficacy and specificity of this compound, its performance should be compared against other known MPO substrates and inhibitors.
Comparison with MPO Substrates
Other endogenous and exogenous compounds also serve as substrates for MPO. A comparative analysis of their kinetic parameters, where available, can provide insights into the relative efficiency of this compound as an MPO substrate.
| Substrate | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Notes |
| **Hydrogen Peroxide (H₂O₂) ** | Varies with pH and halide concentration | Varies | Primary substrate for MPO.[1] |
| L-Tyrosine | - | - | Endogenous substrate, leads to dityrosine formation. |
| Serotonin | - | - | Endogenous substrate, oxidized to form dimers and other products. |
| This compound | Data not available | Data not available | Proposed to be an efficient substrate leading to protein binding. |
Kₘ and Vₘₐₓ values are highly dependent on assay conditions (pH, temperature, substrate concentrations). Direct comparative studies are necessary for accurate assessment.
Comparison with MPO Inhibitors
MPO inhibitors are crucial for controlling excessive inflammation and tissue damage. Comparing this compound's potential inhibitory activity against established inhibitors can determine its therapeutic potential.
| Inhibitor | IC₅₀ (µM) | Mechanism of Inhibition |
| Quercetin | ~10-20 | Competitive inhibitor, acts as a cosubstrate. |
| 4-Aminobenzoic acid hydrazide (ABAH) | 0.3 | Irreversible, mechanism-based inhibitor.[2] |
| 2-Thioxanthine | Potent inhibitor | Interacts with the enzyme's active site. |
| 4,4'-Difluorochalcone | 0.05 | Potent inhibitor of MPO's chlorinating activity. |
| This compound | Data not available | Primarily a substrate, but potential for competitive inhibition should be investigated. |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of in vitro experiments are recommended.
Myeloperoxidase (MPO) Activity Assay (Colorimetric - TMB)
This assay measures the peroxidase activity of MPO using 3,3',5,5'-tetramethylbenzidine (TMB) as a chromogenic substrate.
Materials:
-
Purified human MPO
-
3,3',5,5'-tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-citrate buffer (pH 5.0)
-
Sulfuric acid (2 M)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing phosphate-citrate buffer and TMB solution.
-
Add purified MPO to the wells of a 96-well plate.
-
To test for inhibition, pre-incubate MPO with this compound or a known inhibitor.
-
Initiate the reaction by adding H₂O₂ to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Stop the reaction by adding 2 M sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
-
A decrease in absorbance in the presence of this compound would suggest inhibitory activity.
Figure 2. Experimental workflow for the TMB-based MPO activity assay.
MPO-Mediated Protein Binding Assay
This assay directly tests the hypothesis that this compound is oxidized by MPO and subsequently binds to proteins.
Materials:
-
Purified human MPO
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Bovine serum albumin (BSA) as a target protein
-
Tris-HCl buffer (pH 7.4)
-
SDS-PAGE reagents
-
Western blotting apparatus and reagents
-
Anti-naphthalene antibody (custom or commercially available if possible) or analytical method to detect fluoronaphthalene adducts.
Protocol:
-
Set up a reaction mixture containing Tris-HCl buffer, NaCl, and BSA.
-
Add purified MPO and this compound to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a quenching agent (e.g., sodium azide).
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for the naphthalene moiety to detect covalent binding to BSA. Alternatively, use mass spectrometry to identify adducts on BSA.
Figure 3. Experimental workflow for the MPO-mediated protein binding assay.
Conclusion
The available evidence strongly suggests that this compound acts as a substrate for myeloperoxidase, leading to its oxidation and subsequent covalent binding to proteins. This mechanism forms the basis of its application in imaging MPO activity. To fully validate this proposed mechanism and to explore its potential as a therapeutic agent, further quantitative studies are essential. The comparative data and experimental protocols provided in this guide offer a framework for researchers to systematically investigate the biological activity of this compound. Direct comparison with known MPO substrates and inhibitors will be critical in defining its specific role and potential applications in the context of inflammatory diseases.
References
Safety Operating Guide
Proper Disposal of 4-Fluoronaphthalen-1-ol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 4-Fluoronaphthalen-1-ol, a chemical utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Section 1: Safety and Hazard Information
This compound presents several health and environmental hazards that necessitate careful handling and disposal.
Summary of Hazards:
| Hazard Type | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A |
| Respiratory Irritation | May cause respiratory irritation. | Category 3 |
| Carcinogenicity | Suspected of causing cancer. | Category 2 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | Category 1 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects. | Category 1 |
Incompatible Materials:
-
Strong oxidizing agents.[2]
Section 2: Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Section 3: Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Spill Management:
-
In the event of a spill, remove all sources of ignition.
-
Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[2]
-
Collect the absorbent material and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound down the drain.[2]
-
Section 4: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.[2]
Section 5: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Fluoronaphthalen-1-ol. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a fluorinated aromatic compound that presents several potential hazards. Based on available data, this chemical is harmful if swallowed and can cause skin and eye irritation[1]. As a fluorinated organic compound, it should be handled with appropriate precautions, considering both its health hazards and its potential environmental impact[2].
Personal Protective Equipment (PPE)
The proper selection and consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. Below is a summary of recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and potential contact with the eyes, which can cause serious irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). | Prevents skin contact, which can cause irritation. The choice of glove material should be based on the specific operational conditions and breakthrough times[2][3]. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any potential vapors or dust, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized handling protocol is crucial for minimizing risks.
-
Preparation : Before handling, ensure that a designated and properly labeled waste container for halogenated organic waste is readily accessible[2]. Confirm that an eyewash station and safety shower are unobstructed and operational.
-
Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust.
-
-
Post-Handling :
-
Thoroughly clean any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove and properly dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Waste Segregation : this compound is a halogenated organic compound and must be disposed of in a designated hazardous waste stream[2]. Do not mix with non-halogenated waste.
-
Waste Collection :
-
Solid Waste : Collect any solid residues, contaminated weighing paper, and other contaminated disposable materials in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste : If the compound is in solution, collect it in a designated, sealed, and properly labeled container for halogenated liquid waste. The container should be made of a compatible material, such as glass or polyethylene[2].
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office[2].
-
Storage : Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials[2].
-
Final Disposal : The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility[2]. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
-
Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team[2].
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
